Nalidixic Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Labeling of Nalidixic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the synthesis of Nalidixic Acid-d5, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. Stable isotope labeling is a critical technique in drug development, allowing for precise quantification in bioanalytical assays by mass spectrometry.[1][2] This guide outlines the multi-step synthesis, starting from commercially available reagents to yield the final deuterated product, 1-(Ethyl-d5)-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic Acid. Detailed experimental protocols, key physicochemical data, and process visualizations are provided to assist researchers in the successful preparation of this important analytical standard.
Physicochemical Properties and Comparison
The introduction of five deuterium atoms onto the ethyl group of Nalidixic Acid results in a mass shift that is ideal for its use as an internal standard in mass spectrometry-based quantification, without significantly altering its chemical properties. A summary of the key properties for both the labeled and unlabeled compounds is presented below.
| Property | Nalidixic Acid (Unlabeled) | This compound (Labeled) |
| Synonym | 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 1-(Ethyl-d5)-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic Acid[3] |
| Molecular Formula | C₁₂H₁₂N₂O₃[4] | C₁₂H₇D₅N₂O₃[3] |
| Molecular Weight | 232.24 g/mol [3] | 237.27 g/mol [3][5] |
| CAS Number | 389-08-2[5] | 1189467-36-4[5] |
| Appearance | Crystalline Solid[4] | Neat / Crystalline Solid |
| Purity (Typical) | ≥98%[4] | >95% (HPLC)[5] |
Synthesis and Labeling Workflow
The synthesis of this compound is achieved through a multi-step process that first builds the core naphthyridine structure and then introduces the deuterated ethyl group in the final alkylation step. This strategy ensures the efficient incorporation of the isotopic label at a late stage of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established synthetic routes for nalidixic acid, adapted for the specific incorporation of a deuterated ethyl group.[6][7]
Materials and Reagents
| Reagent | CAS Number | Notes |
| 2-Amino-6-methylpyridine | 1824-81-3 | Starting material |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | Reagent for condensation |
| Dowtherm A or Diphenyl ether | 8004-13-5 | High-boiling solvent for cyclization |
| Sodium Hydroxide (NaOH) | 1310-73-2 | For hydrolysis |
| Potassium Hydroxide (KOH) | 1310-58-3 | Base for alkylation |
| Ethyl-d5 Iodide | 6485-68-3 | Isotopic labeling agent |
| Ethanol | 64-17-5 | Solvent for reactions and recrystallization |
| Hydrochloric Acid (HCl) | 7647-01-0 | For acidification/workup |
Protocol 1: Synthesis of Nalidixic Acid Precursor
This procedure details the formation of 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, the key intermediate prior to isotopic labeling.
-
Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate. Heat the mixture with stirring at approximately 90-100°C for 2 hours.[7] The reaction progress can be monitored by TLC. Upon completion, the crude product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is obtained after cooling.[7]
-
Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether. The solution is heated to reflux (approximately 240-250°C) for 30-60 minutes. This high temperature induces thermal cyclization to form the naphthyridine ring system.[6] The mixture is then cooled, and the precipitated solid, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Hydrolysis: The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is heated to reflux until the solid completely dissolves, indicating the hydrolysis of the ester to the corresponding carboxylic acid salt is complete. The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of approximately 3, which precipitates the product.[7]
-
Purification: The resulting solid, 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Isotopic Labeling via Alkylation
-
Reaction Setup: Suspend the dried precursor acid from Protocol 1 in ethanol.
-
Alkylation: To the suspension, add a solution of potassium hydroxide in ethanol, followed by the addition of ethyl-d5 iodide. The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with HCl to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried. Purity can be assessed by HPLC and the structure confirmed by mass spectrometry and ¹H NMR (observing the absence of the ethyl group signals).
Chemical Synthesis Pathway
The reaction scheme below illustrates the molecular transformations involved in the synthesis and labeling of this compound.
Caption: Step-wise chemical reaction pathway for this compound synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 6. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
In-Depth Technical Guide to Nalidixic Acid-d5: Physical and Chemical Characteristics
This technical guide provides a comprehensive overview of the physical and chemical properties of Nalidixic Acid-d5, a deuterated analog of the synthetic antibacterial agent Nalidixic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a stable, isotopically labeled form of Nalidixic Acid, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Nalidixic Acid.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid | [1] |
| Synonyms | 7-Methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid | [2] |
| CAS Number | 1189467-36-4 | [1] |
| Molecular Formula | C₁₂H₇D₅N₂O₃ | [2] |
| Molecular Weight | 237.27 g/mol | [1][2] |
| Appearance | Light yellow to light green solid/powder | [2] |
| Melting Point | 227-229 °C (for non-deuterated form) | [3] |
| Boiling Point | Not available | |
| Purity | ≥98% |
Note: The melting point for this compound is expected to be very similar to its non-deuterated counterpart, Nalidixic Acid.
Solubility
The solubility of this compound is a critical parameter for its application in various experimental settings. While specific solubility data for the deuterated form is limited, the solubility of Nalidixic Acid provides a reliable reference.
Table 2: Solubility of Nalidixic Acid (Non-deuterated)
| Solvent | Solubility | Source |
| Chloroform | 50 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 6 mg/mL | [4] |
| Acetonitrile | ~1 mg/mL | [5] |
| Ethanol | 0.9 mg/mL | [6] |
| Water | Insoluble | [6] |
| 0.5 M NaOH | ~50 mg/mL | [5] |
Spectral Data
Spectral analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics, largely based on the data for Nalidixic Acid.
Table 3: Spectral Data for Nalidixic Acid
| Technique | Data | Source |
| ¹H NMR | A detailed ¹H NMR spectrum for the non-deuterated form is available, showing characteristic peaks for the aromatic, ethyl, and methyl protons. For the d5 variant, the signals corresponding to the ethyl group would be absent. | [7] |
| Infrared (IR) | Conforms to the structure. | [8][9] |
| UV/Vis | λmax: 258, 330 nm | [5] |
Experimental Protocols
Synthesis of Nalidixic Acid
The synthesis of Nalidixic Acid typically involves a multi-step process, which can be adapted for the deuterated analog by using deuterated starting materials. A general synthetic scheme is as follows:
-
Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.[10]
-
Cyclization: The resulting intermediate is heated to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[10]
-
Hydrolysis: The ester is hydrolyzed using a base to yield the corresponding carboxylic acid.[10]
-
Alkylation: The acid is then alkylated with deuterated ethyl iodide (iodoethane-d5) in the presence of a base to introduce the pentadeuterioethyl group, yielding this compound.[10]
A visual representation of a typical synthesis workflow is provided below.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for determining the purity and concentration of Nalidixic Acid and its analogs.
-
Column: A reverse-phase C18 column, such as Inertsil ODS 3V C18 (250 x 4.6 mm, 5µm), is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2M ammonium acetate, pH 4.0) and acetonitrile in a 48:52 (v/v) ratio.[11] For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[12]
-
Detection: UV detection at a wavelength of 229 nm or 254 nm.[11][13]
-
Injection Volume: 20 µL.[13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
The following diagram illustrates a typical HPLC workflow.
Mechanism of Action: Inhibition of DNA Gyrase
Nalidixic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14] These enzymes are crucial for DNA replication, repair, and recombination. The primary target in many Gram-negative bacteria is DNA gyrase.[14]
The mechanism involves the following key steps:
-
Binding to the DNA-Gyrase Complex: Nalidixic acid binds to the complex formed by DNA gyrase and DNA.[14]
-
Stabilization of the Cleaved Complex: This binding stabilizes a transient state where the DNA is cleaved by the enzyme.[14]
-
Inhibition of DNA Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands.[14]
-
Induction of Double-Strand Breaks: This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is lethal to the cell.[15]
The signaling pathway is depicted in the following diagram.
This in-depth guide provides essential technical information on this compound for researchers and scientists. The data presented here, compiled from various sources, should facilitate the effective use of this compound in research and development.
References
- 1. This compound | C12H12N2O3 | CID 46782419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 萘啶酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nalidixic acid(389-08-2) 1H NMR spectrum [chemicalbook.com]
- 8. Nalidixic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Nalidixic acid, 99.5% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Nalidixic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Liquid chromatographic determination of nalidixic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 15. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Nalidixic Acid-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and research applications of Nalidixic Acid-d5. This deuterated analog of nalidixic acid serves as an invaluable internal standard for the quantitative analysis of the parent compound in complex biological matrices, a critical aspect of pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Commercial Suppliers and Product Specifications
This compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. While specific formulations and concentrations may vary, the compound is typically offered as a neat solid or in solution. The following tables summarize the key quantitative data available from prominent commercial suppliers.
Table 1: General Product Specifications for this compound
| Parameter | Specification | Source |
| Chemical Name | 1-(Ethyl-d5)-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic Acid | [1][2] |
| CAS Number | 1189467-36-4 | [1][2] |
| Molecular Formula | C₁₂H₇D₅N₂O₃ | [1][2] |
| Molecular Weight | 237.27 g/mol | [1][2] |
| Purity (by HPLC) | >95% | [1][2] |
| Appearance | White to slightly yellow powder | General Supplier Information |
| Storage | Refrigerator (2-8°C) for long-term storage | General Supplier Information |
Table 2: Commercial Supplier Information for this compound
| Supplier | Product Form | Purity | Available Quantities |
| LGC Standards | Neat Solid | >95% (HPLC) | 1 mg, 10 mg |
| MedChemExpress | Solid | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Simson Pharma Limited | Custom Synthesis | Not specified | Custom |
| ChemicalBook (various) | Solid | 95%, 98%, 99% | 10mg, 25mg, 50mg, 100mg, 1KG+ |
| HPC Standards | Neat Solid, Solution (100 µg/ml in Acetonitrile) | High Purity | 10 mg, 1 ml |
Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product pages, it is typically expected to be high for compounds intended for use as internal standards. Researchers should request a Certificate of Analysis (CoA) from the supplier for detailed information on isotopic purity.
Experimental Protocols: Quantification of Nalidixic Acid in Plasma by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Below is a detailed methodology for the quantification of nalidixic acid in plasma, adapted from established protocols for antibiotic analysis[3][4][5].
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the mixture for 15 seconds.
-
Add 200 µL of a protein precipitation solvent, such as methanol containing 0.1% formic acid.
-
Vortex the mixture vigorously for another 15 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:4 with an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the initial mobile phase conditions.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm)[3].
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate[3].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3].
-
Flow Rate: 0.5 mL/min[3].
-
Column Temperature: 40°C[3].
-
Injection Volume: 5 µL[3].
-
Gradient Elution:
-
Initial: 2% B for 1.5 minutes.
-
Linear gradient to 50% B over 3.5 minutes.
-
Increase to 100% B in 1 minute.
-
Hold at 100% B for 1.5 minutes.
-
Return to 2% B and equilibrate for 1.5 minutes[3].
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nalidixic Acid: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 187.1 (example transition, should be optimized).
-
This compound: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 192.1 (example transition, should be optimized).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) must be optimized for maximum signal intensity.
Mechanism of Action and Signaling Pathways
Nalidixic acid is a first-generation quinolone antibiotic that exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[6].
Inhibition of DNA Gyrase
In Gram-negative bacteria, the primary target of nalidixic acid is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Nalidixic acid binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.
Caption: Inhibition of bacterial DNA gyrase by nalidixic acid.
Inhibition of Topoisomerase IV
Topoisomerase IV is another essential bacterial enzyme involved in the decatenation (separation) of daughter chromosomes following DNA replication. While it is the primary target for some other quinolones, especially in Gram-positive bacteria, nalidixic acid also exhibits inhibitory activity against this enzyme. Similar to its action on DNA gyrase, nalidixic acid stabilizes the topoisomerase IV-DNA complex, preventing the re-ligation of cleaved DNA strands and leading to chromosome segregation errors and cell death.
Caption: Inhibition of bacterial topoisomerase IV by nalidixic acid.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the logical workflow for the quantification of nalidixic acid in a biological sample using this compound as an internal standard.
Caption: LC-MS/MS workflow for nalidixic acid quantification.
References
- 1. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Certificate of Analysis and Purity of Nalidixic Acid-d5
Introduction
This compound is the deuterium-labeled version of Nalidixic acid, the first of the synthetic quinolone antibiotics.[1] As a stable isotope-labeled (SIL) internal standard, it is a critical component in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, typically analyzed by mass spectrometry.[1] The accuracy of these studies is fundamentally dependent on the purity and well-characterized nature of the SIL standard. This technical guide provides a comprehensive overview of the data typically presented in a Certificate of Analysis (CoA) for this compound, details the experimental protocols used for its quality assessment, and illustrates its mechanism of action.
Certificate of Analysis: Data Summary
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides crucial data on its identity, purity, and other quality attributes. The following tables summarize typical physicochemical properties and purity specifications.
Physicochemical Properties
This table outlines the fundamental chemical identifiers and properties of this compound.
| Property | Value | Source |
| Chemical Name | 7-Methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid | [2][3] |
| CAS Number | 1189467-36-4 | [2] |
| Molecular Formula | C₁₂H₇D₅N₂O₃ | |
| Molecular Weight | 237.27 g/mol | [2][3] |
| Appearance | Light Yellow to Light Green Solid | [2] |
| Storage Temperature | +4°C | [4][5] |
Quality and Purity Specifications
This table presents a compilation of typical analytical specifications found on a CoA for this compound, based on data from various suppliers and pharmacopoeial standards for the unlabeled compound.
| Test | Specification | Method |
| Purity (HPLC) | >95% to ≥98% | High-Performance Liquid Chromatography |
| Assay (Dried Basis) | 99.0% - 101.0% | Titration |
| Identification | Corresponds to Reference Spectrum | UV-Vis Spectrophotometry |
| Loss on Drying | ≤ 0.5% | Gravimetric (105°C, 3 hours) |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Heavy Metals | ≤ 0.002% | Colorimetric |
Experimental Protocols
Detailed and validated methodologies are essential for ensuring the quality of a chemical reference standard. Below are representative protocols for the key analytical tests performed on this compound.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is used to separate this compound from any impurities. The protocol is adapted from established methods for Nalidixic Acid.[6]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase : A homogenous mixture of 0.2M ammonium acetate buffer (pH 4.0, adjusted with acetic acid) and Acetonitrile in a 48:52 (v/v) ratio.[6]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 229 nm.[6]
-
Injection Volume : 20 µL.[6]
-
Procedure :
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Prepare the sample solution similarly.
-
Inject the solutions into the HPLC system.
-
The purity is calculated by determining the area of the principal peak relative to the total area of all peaks in the chromatogram (Area Percent method).
-
Identification by UV-Vis Spectrophotometry
This test confirms the identity of the substance by comparing its absorption spectrum to that of a known reference standard, as described in the Japanese Pharmacopoeia for the unlabeled compound.[7]
-
Instrumentation : A calibrated UV-Vis Spectrophotometer.
-
Procedure :
-
Accurately weigh and dissolve a sample of this compound in 0.01 mol/L sodium hydroxide TS to create a stock solution (e.g., 0.10 g in 100 mL).[7]
-
Dilute 1 mL of this solution to 200 mL with the same solvent.[7]
-
Record the absorption spectrum of the resulting solution over the appropriate UV range (typically 200-400 nm).
-
Compare the spectrum with a reference spectrum obtained under the same conditions. The spectra should exhibit similar intensities of absorption at the same wavelengths.[7]
-
Assay by Titration
This method provides an absolute measure of the amount of this compound present. The protocol is based on a non-aqueous titration.[7]
-
Reagents :
-
N,N-dimethylformamide.
-
0.1 mol/L sodium methoxide-dioxane VS (Volumetric Solution).
-
Thymolphthalein TS (Test Solution) as an indicator.
-
-
Procedure :
-
Accurately weigh about 0.3 g of previously dried this compound.
-
Dissolve the sample in 50 mL of N,N-dimethylformamide.[7]
-
Add 2 drops of thymolphthalein indicator.
-
Titrate with 0.1 mol/L sodium methoxide-dioxane VS until the solution color changes from pale yellow to blue.[7]
-
Perform a blank titration and make any necessary corrections. The percentage of this compound is calculated based on the volume of titrant consumed.
-
Visualizations: Workflows and Mechanisms
Analytical Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for certifying a batch of this compound reference standard.
Caption: Quality control workflow for this compound analysis.
Mechanism of Antibacterial Action
Nalidixic acid functions by inhibiting key bacterial enzymes involved in DNA replication. This diagram outlines this inhibitory pathway.[1][8]
Caption: Inhibition of DNA gyrase and topoisomerase IV by Nalidixic Acid.
References
- 1. This compound | CAS#:1189467-36-4 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H12N2O3 | CID 46782419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Nalidixic acid | Duchefa Biochemie [duchefa-biochemie.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Deuterated Nalidixic Acid for Mass Spectrometry Applications
This guide provides a comprehensive overview of deuterated nalidixic acid, its synthesis, and its critical role as an internal standard in quantitative mass spectrometry. The information is intended for professionals in analytical chemistry, pharmacology, and drug metabolism, offering detailed experimental protocols and data for practical application.
Introduction to Nalidixic Acid
Nalidixic acid was the first synthetic quinolone antibiotic discovered.[1] It operates by inhibiting DNA gyrase, thereby blocking DNA replication in susceptible bacteria.[1] It is primarily effective against Gram-negative bacteria and has been historically used to treat urinary tract infections.[1] The molecular structure of nalidixic acid is a 1,8-naphthyridine nucleus with an ethyl group at position 1, a methyl group at position 7, and a carboxylic acid at position 3.[2]
Metabolism
In humans, nalidixic acid is extensively metabolized in the liver. The primary metabolic pathway involves the hydroxylation of the 7-methyl group to form the active metabolite, 7-hydroxymethylnalidixic acid. This is followed by oxidation to the inactive 7-carboxynalidixic acid.[3] Both the parent drug and its hydroxylated metabolite can also undergo glucuronidation before excretion.[3] Understanding this metabolism is critical for pharmacokinetic studies.
The Role of Deuterated Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry, particularly when analyzing complex biological matrices, is susceptible to variations that can affect accuracy and precision. These variations can arise from sample preparation, chromatographic separation, and ionization efficiency (matrix effects). A stable isotope-labeled (SIL) internal standard, such as deuterated nalidixic acid, is the gold standard for mitigating these issues.[4][5]
A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). It co-elutes with the analyte during liquid chromatography and experiences nearly identical ionization effects in the mass spectrometer's source.[4] By adding a known amount of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio corrects for variability, leading to highly accurate and precise results.[6]
Deuterated Nalidixic Acid (Nalidixic Acid-d5)
For nalidixic acid analysis, the most common deuterated form is this compound. The "-d5" designation indicates that five hydrogen atoms on the ethyl group at the N-1 position have been replaced with deuterium atoms.
Physicochemical Properties
The properties of nalidixic acid and its deuterated analog are summarized below. The mass difference is the key to their differentiation in a mass spectrometer.
| Property | Nalidixic Acid | This compound |
| Synonyms | NegGram, Wintomylon | 7-Methyl-4-oxo-1-(pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₇D₅N₂O₃ |
| Molar Mass ( g/mol ) | 232.23 | 237.27 |
| Appearance | Cream-colored powder | Light Yellow to Light Green Powder |
(Data sourced from PubChem CID 4421 and CymitQuimica)[2][7]
Synthesis of Deuterated Nalidixic Acid
While specific, proprietary synthesis schemes for commercially available this compound are not publicly disclosed, a general synthetic route can be inferred. The synthesis of the core nalidixic acid structure is well-established.[8][9] To create the deuterated analog, a deuterated building block is introduced during the synthesis. The most logical approach for this compound involves the use of deuterated ethyl iodide (I-C₂D₅) to alkylate the nitrogen atom at the 1-position of the naphthyridine ring system.
General synthetic strategies for creating deuterated compounds for use as internal standards often involve:
-
Reductive Deuteration: Using deuterium gas (D₂) with a catalyst or deuterium-donating reagents like sodium borodeuteride (NaBD₄).
-
Hydrogen-Deuterium Exchange: Exchanging labile protons with deuterium from a deuterium-rich solvent (e.g., D₂O) under acidic, basic, or metal-catalyzed conditions.[10]
-
Building Block Approach: Incorporating a commercially available deuterated starting material into the synthesis pathway, which is the most likely method for this compound.[11][12]
Experimental Protocols for Quantitative Analysis
The following sections detail a typical workflow for the quantification of nalidixic acid in a biological matrix (e.g., human plasma) using deuterated nalidixic acid as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This method is fast and effective for removing the majority of proteins from plasma samples.
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables provide typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
(Parameters adapted from a general LC-MS method for antibiotics)[13]
Multiple Reaction Monitoring (MRM) Transitions
MRM is a highly selective and sensitive MS/MS technique used for quantification. It involves selecting a specific precursor ion, fragmenting it, and monitoring a specific product ion.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Nalidixic Acid | 233.2 | 189.2 ([M+H-CO₂]⁺) | 20 |
| This compound (IS) | 238.3 | 194.3 ([M+H-CO₂]⁺) | 20 |
Note: The exact m/z values and collision energies should be optimized experimentally by infusing the pure compounds into the mass spectrometer.
Conclusion
Deuterated nalidixic acid (this compound) is an indispensable tool for the accurate and precise quantification of nalidixic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS methods corrects for analytical variability, ensuring the reliability of data in pharmacokinetic, drug metabolism, and clinical research. The methodologies presented in this guide provide a robust framework for developing and implementing such assays, contributing to the high standards of data quality required in modern drug development and scientific investigation.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
An In-depth Technical Guide to Isotopic Enrichment in Nalidixic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nalidixic Acid-d5, a deuterated form of the quinolone antibiotic, Nalidixic Acid. This isotopically labeled compound is a critical tool in modern bioanalytical and metabolic research. This document details its properties, applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative mass spectrometry.
Introduction to this compound
This compound is a stable isotope-labeled version of Nalidixic Acid, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[1] This substitution results in a molecule that is chemically identical to Nalidixic Acid but has a higher mass. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based assays.
The primary application of this compound is as an internal standard for the quantification of Nalidixic Acid in biological matrices such as plasma, urine, and tissue samples.[1] Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements. Furthermore, its use as a tracer in metabolic studies allows for the elucidation of the metabolic fate of Nalidixic Acid.
Physicochemical and Isotopic Data
The key physicochemical properties of Nalidixic Acid and its deuterated analog are summarized below. The isotopic enrichment of this compound is a critical parameter for its use as an internal standard. While specific isotopic distribution can vary between batches, a typical specification for commercially available standards is presented.
| Property | Nalidixic Acid | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₇D₅N₂O₃ |
| Molecular Weight | 232.24 g/mol | 237.27 g/mol |
| CAS Number | 389-08-2 | 1189467-36-4 |
| Appearance | White to slightly yellow powder | Light yellow to light green solid |
| Chemical Purity (HPLC) | ≥99% (typical) | >95% (typical)[2] |
| Isotopic Enrichment | Not Applicable | ≥98% Deuterium incorporation (typical, may vary by lot) |
| Synonyms | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 7-Methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid[3] |
Synthesis Overview
The synthesis of this compound follows the general synthetic route for Nalidixic Acid, with the introduction of the deuterium atoms at the ethylation step. A common synthetic pathway involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis. The final step is the alkylation of the naphthyridine ring with a deuterated ethylating agent, such as ethyl-d5 iodide or bromoethane-d5, in the presence of a base.
Caption: General synthetic pathway for this compound.
Applications in Research and Development
Internal Standard for Quantitative Bioanalysis
The most common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. When a known amount of the deuterated standard is added to a biological sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the non-labeled analyte (Nalidixic Acid). By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Studies
This compound can be used as a tracer to study the metabolism of Nalidixic Acid in vivo and in vitro. By administering the deuterated compound, researchers can track its conversion to various metabolites using mass spectrometry. This is particularly useful for identifying and quantifying metabolites, as the deuterium label results in a characteristic mass shift that distinguishes the metabolites from endogenous compounds.
Metabolic Pathway of Nalidixic Acid
Nalidixic acid is primarily metabolized in the liver. The main metabolic transformations include hydroxylation of the methyl group to form 7-hydroxymethylnalidixic acid, which can be further oxidized to 7-carboxynalidixic acid. Both the parent drug and its hydroxylated metabolite can also undergo glucuronidation to form more water-soluble conjugates that are excreted in the urine.
Caption: Major metabolic pathways of Nalidixic Acid.
Mechanism of Action
Nalidixic acid exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Nalidixic Acid leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacteria.
Caption: Inhibition of DNA gyrase and topoisomerase IV by Nalidixic Acid.
Experimental Protocols
The following sections provide a detailed, generalized protocol for the quantification of Nalidixic Acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Nalidixic Acid analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound in methanol to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Analysis
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nalidixic Acid: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 187.1 (example)This compound: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 192.1 (example) |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical diagnostics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, while its application in metabolic studies provides valuable insights into the disposition of Nalidixic Acid. This guide has provided a technical overview of its properties, applications, and the methodologies for its effective use, serving as a valuable resource for scientists in the field.
References
Solubility Profile of Nalidixic Acid-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Nalidixic Acid-d5 in various organic solvents. The data presented is primarily based on the non-deuterated form, Nalidixic Acid, as the solubility of the deuterated analog is expected to be comparable. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and formulation, providing essential data and methodologies for handling this compound.
Core Solubility Data
The solubility of Nalidixic Acid, and by extension this compound, varies significantly across different organic solvents. The following table summarizes the available quantitative solubility data for Nalidixic Acid.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Chloroform | 50[1][2][3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥ 9.45[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 6[5][6] | Not Specified |
| Toluene | 1.6[2][7] | 23[2][7] |
| Methanol | 1.3[2][7] | 23[2][7] |
| Ethanol | 0.9[2][5] | Not Specified |
| Ethanol (95%) | Very slightly soluble[8] | Not Specified |
| Acetonitrile | ~1[9] | Not Specified |
| Diethyl Ether | Very slightly soluble[8] | Not Specified |
| N,N-dimethylformamide | Sparingly soluble[8] | Not Specified |
| Water | Practically insoluble[8] | Not Specified |
It is important to note that for aqueous solutions, the solubility of Nalidixic Acid can be significantly increased by the addition of a base, such as sodium hydroxide, to form the more soluble sodium salt.[5][8] For instance, the solubility in 0.5 M NaOH is approximately 50 mg/mL.[9]
Experimental Protocol for Solubility Determination
A precise experimental protocol for determining the solubility of this compound is crucial for accurate formulation and experimental design. Below is a generalized methodology for determining the solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualizing Experimental Workflows and Chemical Logic
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for determining the solubility of this compound.
Caption: Key factors that influence the solubility of Nalidixic Acid.
References
- 1. Nalidixic acid =98 389-08-2 [sigmaaldrich.com]
- 2. Nalidixic acid, 50 mg/ml in water, sterile-filtered, Thermo Scientific Chemicals 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 萘啶酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Stability and Storage of Nalidixic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Nalidixic Acid-d5. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled compound. The data and protocols are primarily based on studies of Nalidixic Acid, with specific guidance for the deuterated form where available.
Overview of this compound
This compound is a deuterium-labeled version of Nalidixic Acid, the first of the synthetic quinolone antibiotics. It is primarily used as an internal standard in quantitative analyses by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS). The incorporation of five deuterium atoms on the ethyl group results in a molecular weight of 237.27 g/mol .
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability of this compound. The following conditions are recommended based on supplier data sheets and general guidelines for analogous compounds.
| Condition | Solid (Neat) | In Solution |
| Long-Term Storage | +4°C or 2-8°C[1][2] | -20°C (for up to 1 year in 0.3M NaOH)[3] |
| Short-Term Storage/Shipping | Room Temperature | Not recommended for aqueous solutions (use within a day)[4] |
| Light | Protect from light | Protect from light |
| Atmosphere | Store in a tightly sealed container | Purge with an inert gas before sealing[4] |
Stability Profile
While specific quantitative stability data for this compound is limited, extensive information is available for the non-deuterated Nalidixic Acid. It is reasonable to extrapolate that this compound will exhibit a similar stability profile.
Solid-State Stability
As a crystalline solid, Nalidixic Acid is generally stable. One supplier indicates that the non-deuterated form is stable for at least four years when stored at 4°C.[4] The material should be stored in a dry, tightly closed container.
Solution Stability
Aqueous solutions of Nalidixic Acid are significantly less stable than the solid form, and it is recommended that they are not stored for more than one day.[4] For longer-term storage of solutions, preparation in a suitable solvent and storage at low temperatures is necessary. A stock solution in 0.3M NaOH can be stored at -20°C for up to one year.[3]
Degradation Pathways
Forced degradation studies on Nalidixic Acid have identified several potential degradation pathways. These studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Potential Degradation Pathway |
| Thermal | Dimerization through decarboxylation.[5] |
| Photolytic (UV) | Loss of carboxyl, methyl, and ethyl groups; dehydrogenation of the ethyl group.[6] Photodecomposition is influenced by pH and solvent properties. |
| Acidic Hydrolysis | Degradation occurs under acidic conditions. |
| Basic Hydrolysis | Degradation occurs under basic conditions. |
| Oxidative | Degradation in the presence of oxidizing agents. |
Experimental Protocols
The following are generalized protocols for conducting stability studies on this compound, based on common practices for pharmaceutical compounds and available methods for Nalidixic Acid.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 4.2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from any degradation products.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M Ammonium acetate, pH 5) and organic solvents (e.g., methanol and acetonitrile). An example mobile phase composition is 65:5:30 (v/v/v) of 0.05 M Ammonium acetate: Methanol: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Visualizations
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
References
Methodological & Application
Quantitative Analysis of Quinolone Antibiotics in Poultry Muscle using Nalidixic Acid-d5 as an Internal Standard by UPLC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of quinolone antibiotics in poultry muscle tissue. The protocol employs an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with Nalidixic Acid-d5 as an internal standard for accurate and reliable quantification. The described sample preparation, chromatographic separation, and mass spectrometric conditions are designed to offer high sensitivity and selectivity for a range of commonly used quinolones. This application note is intended to guide researchers in the development and validation of similar analytical methods for the monitoring of veterinary drug residues in food products.
Introduction
Quinolones are a class of broad-spectrum synthetic antibiotics extensively used in veterinary medicine to treat and prevent bacterial infections in livestock, including poultry.[1] The potential for residues of these drugs to remain in animal tissues poses a risk to human health, contributing to the development of antibiotic resistance.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for quinolones in food products of animal origin to ensure consumer safety.[3]
Accurate and sensitive analytical methods are crucial for the routine monitoring of quinolone residues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for its high specificity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative results. This compound is a suitable internal standard for the analysis of a wide range of quinolone antibiotics due to its structural similarity and co-elution with many analytes of interest.
This application note details a validated UPLC-MS/MS method for the simultaneous determination of multiple quinolone residues in poultry muscle, utilizing this compound as the internal standard.
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap these enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.[4]
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of quinolones (e.g., ciprofloxacin, enrofloxacin, norfloxacin, ofloxacin, danofloxacin, sarafloxacin, difloxacin, flumequine, and nalidixic acid) and the internal standard, this compound, should be of high purity (>95%).[2][5]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, and anhydrous magnesium sulfate.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits.[5]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each quinolone standard and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all quinolone analytes by diluting the intermediate solutions with the initial mobile phase composition.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the intermediate solution.
Sample Preparation (Poultry Muscle)
The following protocol is a general guideline and may require optimization for specific laboratory conditions and matrices.
-
Homogenization: Homogenize a representative portion of the poultry muscle tissue.
-
Extraction:
-
Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Spike with a known amount of the this compound internal standard working solution.
-
Add 10 mL of acetonitrile with 1% formic acid.[2]
-
Vortex or shake vigorously for 10 minutes.
-
Add anhydrous magnesium sulfate to aid in the removal of water and enhance partitioning.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the quinolones with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40 °C.[6]
-
Gradient Program:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for maximum signal intensity of the target analytes (e.g., capillary voltage, source temperature, desolvation gas flow).
MRM Transitions
The following table provides representative MRM transitions for common quinolones. It is crucial to optimize these parameters on the specific instrument being used. The precursor ion for this compound is m/z 238.1, and its fragmentation will be similar to that of Nalidixic Acid.[7]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (IS) | 238.1 | 194.1 | 166.1 |
| Ciprofloxacin | 332.1 | 288.1 | 245.1 |
| Enrofloxacin | 360.2 | 316.2 | 243.1 |
| Norfloxacin | 320.1 | 276.1 | 233.1 |
| Ofloxacin | 362.2 | 318.2 | 261.2 |
| Danofloxacin | 358.2 | 257.1 | 299.2 |
| Sarafloxacin | 386.1 | 368.1 | 297.1 |
| Difloxacin | 400.1 | 382.1 | 299.1 |
| Flumequine | 262.1 | 244.1 | 216.1 |
| Nalidixic Acid | 233.1 | 189.1 | 161.1 |
Quantitative Data and Method Performance
The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents typical performance data for a validated method.
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | LOQ (µg/kg) |
| Ciprofloxacin | 1 - 100 | >0.99 | 85 - 105 | 2.0 |
| Enrofloxacin | 1 - 100 | >0.99 | 90 - 110 | 1.0 |
| Norfloxacin | 1 - 100 | >0.99 | 88 - 108 | 2.0 |
| Ofloxacin | 1 - 100 | >0.99 | 85 - 105 | 2.0 |
| Danofloxacin | 1 - 100 | >0.99 | 92 - 112 | 1.0 |
| Sarafloxacin | 1 - 100 | >0.99 | 87 - 107 | 2.0 |
| Difloxacin | 1 - 100 | >0.99 | 90 - 110 | 1.0 |
| Flumequine | 1 - 100 | >0.99 | 80 - 100 | 5.0 |
| Nalidixic Acid | 1 - 100 | >0.99 | 82 - 102 | 5.0 |
Conclusion
The UPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of quinolone residues in poultry muscle. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The detailed protocols for sample preparation and instrumental analysis can be adapted and validated for various quinolones and other food matrices.
References
- 1. Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dvs.gov.my [dvs.gov.my]
- 6. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H12N2O3 | CID 46782419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nalidixic Acid Using a Deuterated Internal Standard
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nalidixic Acid. To enhance accuracy and precision, this method utilizes Nalidixic Acid-d5, a deuterated analog, as an internal standard. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and reproducible method for the determination of Nalidixic Acid in various sample matrices.
Introduction
Nalidixic acid is a quinolone antibiotic effective against both gram-positive and gram-negative bacteria.[1] Accurate and precise quantification of this compound is crucial in pharmaceutical formulations and biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to correct for variations in sample preparation and instrument response, thereby improving the reliability of the analytical results. This compound is the deuterium-labeled form of Nalidixic acid and serves as an excellent internal standard due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry or ensuring co-elution with baseline resolution from the analyte in chromatography.[1] This document provides a comprehensive protocol for an isocratic RP-HPLC method with UV detection.
Experimental Protocols
Materials and Reagents
-
Nalidixic Acid (Reference Standard, >98% purity)
-
This compound (Internal Standard, >98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade or ultrapure)
-
Formic Acid (or Acetic Acid for pH adjustment)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis Detector or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
Mobile Phase Preparation (0.05 M Ammonium Acetate:Methanol:Acetonitrile, 65:5:30 v/v/v, pH 5.0)
-
Weigh and dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 0.05 M solution.
-
In a suitable container, combine 650 mL of the 0.05 M ammonium acetate solution, 50 mL of methanol, and 300 mL of acetonitrile.
-
Adjust the pH of the mixture to 5.0 using formic acid or acetic acid.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Stock Solution Preparation
-
Nalidixic Acid Stock (1 mg/mL): Accurately weigh 10 mg of Nalidixic Acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard and Calibration Curve Preparation
-
Prepare a series of working standard solutions by serially diluting the Nalidixic Acid stock solution with the mobile phase to achieve a concentration range of 1-20 µg/mL.[2]
-
Spike each working standard solution with a fixed concentration of the this compound internal standard (e.g., 10 µg/mL from the IS stock).
Sample Preparation
-
Accurately weigh the sample containing Nalidixic Acid.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
Spike the diluted sample with the same fixed concentration of the this compound internal standard as used in the calibration standards.
HPLC Method Protocol
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of each standard and sample solution into the HPLC system.
-
Chromatographic Run: Perform the chromatographic separation using the conditions outlined in Table 1.
-
Detection: Monitor the eluent at a wavelength of 254 nm.[2]
-
Data Analysis: Integrate the peak areas of Nalidixic Acid and this compound. Construct a calibration curve by plotting the ratio of the peak area of Nalidixic Acid to the peak area of this compound against the concentration of Nalidixic Acid. Determine the concentration of Nalidixic Acid in the samples from the calibration curve.
Data Presentation
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Acetate:Methanol:Acetonitrile (65:5:30 v/v/v), pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Internal Standard | This compound |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the HPLC method development of Nalidixic Acid using this compound as an internal standard.
Caption: Workflow for HPLC quantification of Nalidixic Acid.
References
Application Notes and Protocols for Spiking Nalidixic Acid-d5 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalidixic acid is the foundational synthetic quinolone antibiotic, utilized in treating urinary tract infections by inhibiting bacterial DNA gyrase. In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Nalidixic Acid-d5, a deuterated analog of nalidixic acid, serves as an ideal internal standard for this purpose. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thereby effectively compensating for variations in extraction recovery and matrix effects.
This document provides a comprehensive protocol for the preparation and spiking of this compound in biological matrices such as plasma and urine, followed by a validated LC-MS/MS method for the quantification of nalidixic acid.
Experimental Protocols
Materials and Reagents
-
Nalidixic Acid (analytical standard)
-
This compound solution (100 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control human plasma and urine
Preparation of Standard and Internal Standard Solutions
2.2.1. Nalidixic Acid Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nalidixic Acid and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
2.2.2. This compound Internal Standard (IS) Working Solution
-
IS Working Solution (50 ng/mL): Dilute the commercially available this compound solution (100 µg/mL) with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 50 ng/mL. This concentration is based on the typical linear range of Nalidixic Acid (2.0 to 50.0 ng/mL) and the general guidance for internal standard concentration to be in the mid-range of the calibration curve.
Sample Preparation and Spiking Protocol
This protocol is adapted from a validated method for the analysis of antibiotics in plasma.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 50 ng/mL this compound internal standard working solution to each tube.
-
Vortexing: Vortex the mixture for 15 seconds to ensure homogeneity.
-
Protein Precipitation: Add 200 µL of methanol containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortexing: Vortex the mixture again for 15 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: Carefully transfer the supernatant to a clean tube and dilute it 1:4 with ultrapure water containing 0.1% formic acid.
-
Injection: Inject 5 µL of the final diluted sample into the LC-MS/MS system for analysis.
Workflow for Spiking this compound in Biological Samples
Caption: Experimental workflow for the preparation of biological samples with this compound internal standard.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 2% B for 1.5 min, linear ramp to 50% B in 3.5 min, then to 100% B in 1 min, hold for 1.5 min, and re-equilibrate at 2% B for 1.5 min. |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of quinolones involves the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺) from the protonated molecule [M+H]⁺.
| Parameter | Nalidixic Acid | This compound |
| Precursor Ion (m/z) | 233.1 | 238.1 |
| Product Ion 1 (m/z) (Quantifier) | 215.1 | 220.1 |
| Product Ion 2 (m/z) (Qualifier) | 187.1 | 192.1 |
| Collision Energy | Optimized for the specific instrument and transitions | Optimized for the specific instrument and transitions |
| Dwell Time | Optimized for the number of analytes and chromatographic peak width | Optimized for the number of analytes and chromatographic peak width |
Data Presentation and Validation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Nalidixic Acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Linearity: The linear range for Nalidixic Acid is typically between 2.0 and 50.0 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Selectivity and Specificity: Assessed by analyzing blank biological matrix from multiple sources to check for interferences.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.
-
Extraction Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | Typically > 0.995 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Extraction Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effects are expected with the use of a stable isotope-labeled internal standard. |
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The logical relationship is that the analyte and the internal standard will behave almost identically during the analytical process, thus any loss or variation in signal for the analyte will be mirrored by the internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.
Application of Nalidixic Acid-d5 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nalidixic Acid-d5 as an internal standard in pharmacokinetic (PK) studies of nalidixic acid. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of drugs in complex biological matrices.
Introduction
Nalidixic acid is the first of the synthetic quinolone antibiotics.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining appropriate dosing regimens and assessing its efficacy and safety. Pharmacokinetic studies are essential for characterizing these processes.
A significant challenge in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is the variability introduced during sample preparation and analysis due to matrix effects.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.[2] A SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during extraction, chromatography, and ionization, leading to more accurate and precise results.[2]
Pharmacokinetics of Nalidixic Acid
-
Absorption: Nalidixic acid is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[4]
-
Distribution: It is widely distributed in the body, with high concentrations found in the kidneys and urine.[4] The plasma protein binding of nalidixic acid is approximately 95%.[4][5]
-
Metabolism: The primary site of metabolism is the liver. The main metabolic pathway involves hydroxylation at the 7-methyl group to form 7-hydroxymethylnalidixic acid, which is an active metabolite. This is followed by oxidation to the inactive 7-carboxynalidixic acid.[5] Both nalidixic acid and its hydroxylated metabolite can also undergo glucuronidation.[5]
-
Excretion: The metabolites and unchanged drug are primarily excreted in the urine.[4] The elimination half-life of nalidixic acid has two phases, approximately 0.75 and 2.5 hours.[5]
Nalidixic Acid Metabolic Pathway
The metabolic conversion of nalidixic acid primarily involves two steps: hydroxylation and subsequent oxidation.
Quantitative Data
The use of this compound as an internal standard significantly improves the precision and accuracy of pharmacokinetic measurements. Below is a table summarizing typical pharmacokinetic parameters for nalidixic acid and a conceptual table illustrating the improved analytical performance when using a SIL-IS.
Table 1: Pharmacokinetic Parameters of Nalidixic Acid
| Parameter | Value | Reference |
| Bioavailability | ~96% | [4] |
| Plasma Protein Binding | ~95% | [4][5] |
| Elimination Half-life | 0.75 and 2.5 hours (two phases) | [5] |
| Time to Peak Concentration (Tmax) | 1-2 hours | [4] |
| Major Metabolites | 7-hydroxymethylnalidixic acid, 7-carboxynalidixic acid | [5] |
Table 2: Representative Analytical Performance Improvement with this compound
| Analytical Parameter | Without SIL-IS (e.g., structural analog) | With this compound (SIL-IS) |
| Precision (%RSD) | ||
| Intra-day | 5-15% | <5% |
| Inter-day | 10-20% | <10% |
| Accuracy (%Bias) | ± 15-25% | ± 5-10% |
| Lower Limit of Quantification (LLOQ) | 5-10 ng/mL | 0.5-2 ng/mL |
| Matrix Effect Variability | High | Low (compensated) |
Note: The data in Table 2 is representative and illustrates the typical advantages of using a SIL-IS. Actual values will vary depending on the specific assay and laboratory conditions.
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study involves the administration of a single oral dose of nalidixic acid to subjects, followed by the collection of blood samples at various time points.
Bioanalytical Method: LC-MS/MS
This protocol outlines a robust method for the quantification of nalidixic acid in plasma using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
b. LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 5-10% B, ramp to 95% B, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
c. MRM Transitions
The mass of Nalidixic Acid is 232.24 g/mol , and this compound is approximately 237.27 g/mol . The fragmentation of nalidixic acid typically involves the loss of water (H₂O) and carbon monoxide (CO).[6]
Table 5: MRM Transitions for Nalidixic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nalidixic Acid | 233.1 | 215.1 ([M+H-H₂O]⁺) | ~15-20 |
| 233.1 | 187.1 ([M+H-H₂O-CO]⁺) | ~25-30 | |
| This compound | 238.1 | 220.1 ([M+H-H₂O]⁺) | ~15-20 |
| 238.1 | 192.1 ([M+H-H₂O-CO]⁺) | ~25-30 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis
-
Integrate the peak areas for both nalidixic acid and this compound for each sample, calibrator, and quality control.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of nalidixic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to perform pharmacokinetic analysis using appropriate software to determine parameters such as AUC, Cmax, Tmax, and elimination half-life.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of nalidixic acid in pharmacokinetic studies. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process corrects for variability, thereby ensuring the high-quality data required for accurate pharmacokinetic modeling and interpretation. The protocols provided herein offer a robust framework for conducting such studies.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nalidixic Acid in Environmental Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pharmaceutical analysis.
Introduction Nalidixic acid is the first of the synthetic quinolone antibiotics and has been used in human and veterinary medicine.[1] Its presence in the environment, primarily through wastewater discharge and agricultural runoff, is a growing concern due to the potential for promoting antibiotic resistance in microbial communities.[1][2] Accurate and sensitive quantification of nalidixic acid in complex environmental matrices like water and soil is crucial for monitoring its fate and impact.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for trace-level analysis due to its high sensitivity and selectivity.[3] However, environmental samples often contain complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard in an isotope dilution method is the preferred approach.[4][5]
This application note details a robust LC-MS/MS method for the determination of nalidixic acid in water and soil samples. The method employs Nalidixic Acid-d5 as an internal standard to compensate for matrix effects and variations during sample preparation, ensuring high accuracy and precision.[5]
Principle of Isotope Dilution The principle of this method relies on adding a known quantity of this compound to each sample at the initial stage of preparation. This compound is chemically identical to the target analyte, nalidixic acid, and thus exhibits the same behavior during extraction, cleanup, and chromatographic separation.[5] Because it has a different mass, the mass spectrometer can distinguish it from the native analyte.[5] By measuring the response ratio of the analyte to the internal standard, any loss of analyte during the procedure or signal variation in the MS source is effectively corrected, leading to reliable quantification.[6]
Experimental Protocols
1. Materials and Reagents
-
Standards: Nalidixic Acid (≥98% purity), this compound (≥95% purity).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium hydroxide, and hydrochloric acid.
-
Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges.
-
Equipment: LC-MS/MS system, analytical balance, vortex mixer, centrifuge, ultrasonic bath, nitrogen evaporator.
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nalidixic Acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Nalidixic Acid stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol/water (50:50, v/v).
3. Protocol for Water Sample Analysis
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. Acidify samples to pH < 3 with hydrochloric acid to inhibit microbial degradation and store at 4°C.[7]
-
Sample Preparation:
-
Allow samples to equilibrate to room temperature.
-
Measure 100 mL of the water sample into a clean glass container.
-
Spike the sample with a precise volume of the IS spiking solution (e.g., 50 µL of 1 µg/mL this compound).
-
Adjust the sample pH to approximately 3.0 using hydrochloric acid.[7]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an HLB SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water (pH 3.0).[7]
-
Load the prepared water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
-
Final Eluate Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 90:10 water/acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
4. Protocol for Soil Sample Analysis
-
Sample Collection & Pre-treatment: Collect soil samples and remove any large debris. Air-dry the samples in a dark place at room temperature (25-30°C) for 24 hours, then sieve through a 0.5 mm mesh to ensure homogeneity.[8]
-
Sample Preparation & Extraction:
-
Weigh 2 g of the dried, sieved soil into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a precise volume of the IS spiking solution (e.g., 50 µL of 1 µg/mL this compound).
-
Add 1 mL of ultrapure water, vortex briefly, and let it stand for 10 minutes to allow the IS to interact with the soil matrix.[8]
-
Add 8 mL of acetonitrile, cap tightly, and mix on a rotary stirrer for one hour.[8]
-
Place the sample in an ultrasonic bath for 30 minutes.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Extract Clean-up & Final Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
LC-MS/MS Analytical Conditions The analysis is performed using an LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Nalidixic Acid | 233.1 | 187.1 (Quantifier) | 20 |
| 215.1 (Qualifier) | 15 |
| This compound | 238.1 | 192.1 (Quantifier) | 20 |
Method Performance The following tables summarize typical validation results for the described method, demonstrating its suitability for environmental analysis.
Table 3: Typical Method Validation Data in Surface Water
| Parameter | Value |
|---|---|
| Linear Range | 1 - 200 ng/L |
| Correlation Coeff. (r²) | >0.995 |
| LOD | 0.5 ng/L |
| LOQ | 1.0 ng/L |
| Recovery | 92% - 107% |
| Precision (RSD%) | < 10% |
Table 4: Typical Method Validation Data in Soil
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 100 µg/kg |
| Correlation Coeff. (r²) | >0.99 |
| LOD | 0.2 µg/kg[9] |
| LOQ | 0.5 µg/kg[10] |
| Recovery | 85% - 110%[11] |
| Precision (RSD%) | < 15% |
Visualizations
Below are diagrams illustrating the key workflows for the analysis.
Caption: General workflow for environmental sample analysis using an internal standard.
Caption: Step-by-step workflow for the preparation of water samples.
Caption: Step-by-step workflow for the preparation of soil samples.
References
- 1. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Nalidixic Acid Residues in Food Products Using an Isotope Dilution LC-MS/MS Method with Nalidixic Acid-d5
Audience: Researchers, scientists, and drug development professionals involved in food safety and antibiotic residue analysis.
Abstract
The monitoring of antibiotic residues in food products is critical for ensuring consumer safety and addressing the global challenge of antimicrobial resistance. Nalidixic acid, the first of the synthetic quinolone antibiotics, has been used in veterinary medicine, and its residues can persist in food products of animal origin. This application note details a robust and sensitive method for the quantification of nalidixic acid in various food matrices. The protocol employs a stable isotope-labeled internal standard, Nalidixic Acid-d5, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotope dilution technique ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Veterinary drugs are essential for treating and preventing diseases in animals raised for food production.[1] However, their use can lead to the presence of drug residues in food products like meat, milk, and eggs.[2] Nalidixic acid is a quinolone antibiotic used in both human and veterinary medicine.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for such substances in foodstuffs to protect public health.[4]
Accurate and reliable analytical methods are required for the routine monitoring of these residues.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for its high sensitivity and specificity in analyzing antibiotic residues.[6][7] The complexity of food matrices, however, can interfere with quantification.[8] The isotope dilution method, using a stable isotope-labeled internal standard like this compound, is the gold standard for minimizing these interferences. The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, providing a reliable basis for quantification.[9]
Principle of Isotope Dilution Mass Spectrometry
The core of this method is the principle of isotope dilution. A known quantity of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.[9] The LC-MS/MS system distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native nalidixic acid is then calculated from the ratio of the analyte's signal to that of the internal standard.
Caption: The principle of quantification using an isotope-labeled internal standard.
Experimental Protocols
-
Standards: Nalidixic Acid (Purity >98%), this compound (Purity >95%).[10][11]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Chemicals: Formic acid (reagent grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Extraction Kits: QuEChERS extraction salts and/or dispersive solid-phase extraction (d-SPE) tubes may be used.
-
Consumables: 50 mL polypropylene centrifuge tubes, 1.5/2.0 mL autosampler vials, 0.22 µm syringe filters.
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nalidixic Acid and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol/water (50:50, v/v).
-
Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in a blank matrix extract to account for matrix effects. Each standard should contain a fixed concentration of the this compound internal standard.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[8][12]
-
Homogenization: Weigh 2.0 g of the homogenized food sample (e.g., chicken muscle, fish tissue) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Cleanup (d-SPE - Optional): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing cleanup sorbents. Vortex for 30 seconds and centrifuge again.
-
Final Preparation: Transfer 1 mL of the final supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Caption: General experimental workflow for sample preparation.
The following tables provide typical starting parameters for the analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 90% B over 8 min, hold for 2 min, return to initial |
Table 2: Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions for Nalidixic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Nalidixic Acid | 233.1 | 187.1 (Quantifier) | 20 | 100 |
| 233.1 | 215.1 (Qualifier) | 15 | 100 |
| This compound | 238.1 | 187.1 (Quantifier) | 20 | 100 |
Data and Expected Performance
Method validation should be performed according to established guidelines, such as those from the European Commission Decision 2002/657/EC.[12][13] Key validation parameters include selectivity, recovery, precision (repeatability), and limits of detection (LOD) and quantification (LOQ).
Table 4: Example Method Performance Data in Chicken Muscle Matrix
| Parameter | Value |
|---|---|
| Spiking Level | 10 µg/kg |
| Average Recovery | 95.2% |
| Precision (RSDr) | < 8% |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Limit of Detection (LOD) | 0.3 µg/kg |
Note: These values are representative and will vary based on the specific matrix, instrumentation, and laboratory conditions.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust tool for the quantitative analysis of nalidixic acid residues in diverse food matrices. The isotope dilution approach effectively compensates for matrix-induced signal suppression or enhancement and variability in extraction recovery, ensuring data quality and compliance with regulatory standards. The combination of a streamlined QuEChERS sample preparation protocol with the specificity of tandem mass spectrometry allows for high-throughput screening and confirmation of nalidixic acid in food safety monitoring programs.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. Fighting Antibiotic Residues in Food | LGC Standards [lgcstandards.com]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The LC-MS/MS Methods for the Determination of Specific Antibiotics Residues in Food Matrices | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 11. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 12. Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
Application Note: Mass Spectrometry Fragmentation Analysis of Nalidixic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Nalidixic Acid-d5, a deuterated internal standard for the quinolone antibiotic Nalidixic Acid. Understanding the fragmentation of this stable isotope-labeled compound is crucial for developing robust and reliable quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents quantitative data for both the labeled and unlabeled forms, and provides a detailed experimental protocol for their analysis.
Introduction
Nalidixic acid is the first of the synthetic quinolone antibiotics and has been used for the treatment of urinary tract infections.[1][2] In quantitative analysis by mass spectrometry, stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision by correcting for matrix effects and variations in instrument response. This compound contains five deuterium atoms on the N-1 ethyl group.[3] This application note details the characteristic fragmentation pattern of this compound under electrospray ionization (ESI) conditions and provides a comparative analysis with its non-deuterated counterpart.
Predicted Mass Spectrometry Fragmentation Pattern
Under positive ion electrospray ionization, both Nalidixic Acid and this compound are readily protonated to form the precursor ions [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions leads to characteristic product ions. The primary fragmentation pathways for quinolone antibiotics involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the core ring structure, as well as losses associated with substituents.
For Nalidixic Acid, a key fragmentation is the neutral loss of ethylene (C₂H₄) from the N-1 ethyl group. Given that the deuterium labeling in this compound is on this ethyl group, a corresponding neutral loss of deuterated ethylene (C₂D₄) is expected. Other common fragmentations, such as the loss of water and carbon monoxide, are anticipated to be similar to the unlabeled compound.
The predicted major fragmentation pathways for this compound are:
-
Neutral loss of deuterated ethylene (C₂D₄) from the N-1 pentadeuterioethyl group.
-
Neutral loss of water (H₂O) from the carboxylic acid moiety.
-
Sequential loss of water and carbon monoxide ([M+H-H₂O-CO]⁺) .
Quantitative Data Summary
The table below summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of Nalidixic Acid and this compound. The data for Nalidixic Acid is based on experimental values, while the data for this compound is predicted based on the known fragmentation patterns of quinolones.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Fragmentation | Product Ion 2 (m/z) | Fragmentation | Product Ion 3 (m/z) | Fragmentation |
| Nalidixic Acid | 233.09 | 215.08 | [M+H-H₂O]⁺ | 205.06 | [M+H-C₂H₄]⁺ | 187.05 | [M+H-H₂O-CO]⁺ |
| This compound | 238.12 | 220.11 | [M+H-H₂O]⁺ | 206.09 | [M+H-C₂D₄]⁺ | 188.08 | [M+H-H₂O-CO]⁺ |
Experimental Protocols
This section provides a general protocol for the analysis of Nalidixic Acid and this compound using LC-MS/MS. Instrument parameters may require optimization for specific equipment.
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of an internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC)
-
LC System: Agilent 1290 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Mass Spectrometer: Sciex 5500 QTRAP or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: High
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| Nalidixic Acid | 233.1 | 205.1 | 100 |
| Nalidixic Acid | 233.1 | 187.1 | 100 |
| This compound | 238.1 | 206.1 | 100 |
| This compound | 238.1 | 188.1 | 100 |
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of the protonated this compound molecule.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The predictable and distinct fragmentation pattern of this compound makes it an ideal internal standard for the quantitative analysis of Nalidixic Acid in various biological matrices. The primary fragmentation involves the loss of deuterated ethylene, providing a specific and high-intensity product ion for MRM-based quantification. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.
References
Application Notes and Protocols for Nalidixic Acid-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Nalidixic Acid-d5 for analysis by downstream methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step protocols for implementation in a laboratory setting.
Introduction to Sample Preparation Techniques
The accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the robustness of the analytical method. The most common techniques employed are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of the optimal method depends on the matrix, the required limit of quantification, sample throughput, and available resources.
Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance of different sample preparation techniques for the analysis of nalidixic acid in biological matrices.
| Technique | Matrix | Recovery (%) | Linearity Range | LOQ | LOD | Citation |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 103.1 - 105.1 | 1 - 800 µg/L | 0.7 µg/L | 0.2 µg/L | [1][2] |
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Human Urine | - | 0.05 - 2.0 µg/mL | - | 0.008 µg/mL | [3] |
| Protein Precipitation (Acetonitrile) & LLE | Serum | 55 | 0.125 - 10.0 µg/mL | - | 0.06 µg/mL | [4] |
| Pipette Tip Micro-Solid Phase Extraction (PT-µSPE) | Human Blood Plasma | - | 1.0 - 200.0 µg/L | - | 0.30 µg/L | [5] |
| Polymeric Solid-Phase Extraction (SPE) | Human Plasma | High (not specified) | 1.0 ng/mL - 1.0 µg/mL | 1.0 ng/mL | - | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol is a general procedure for the extraction of acidic drugs like nalidixic acid from plasma using a polymeric SPE sorbent.
Materials:
-
Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa)
-
Human plasma sample
-
This compound internal standard solution
-
1% Formic acid in water
-
Methanol
-
Water
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS vials
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (this compound). Acidify the sample by adding 200 µL of 1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for injection.
Workflow Diagram:
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Urine Samples
This protocol is adapted from a validated method for the determination of nalidixic acid in human urine.[2]
Materials:
-
Human urine sample
-
This compound internal standard solution
-
Acetonitrile (disperser solvent)
-
Carbon tetrachloride (extraction solvent)
-
Centrifuge tubes (10 mL, conical bottom)
-
Microsyringe
-
Centrifuge
-
HPLC vials
Procedure:
-
Sample Preparation: Place 5.0 mL of the urine sample into a 10 mL conical centrifuge tube. Add the internal standard solution.
-
Extraction: Prepare a mixture of 1.0 mL of acetonitrile (disperser solvent) and 35 µL of carbon tetrachloride (extraction solvent). Rapidly inject this mixture into the urine sample using a microsyringe. A cloudy solution will form.
-
Centrifugation: Centrifuge the mixture at high speed for 5 minutes. The extraction solvent containing the analyte will sediment at the bottom of the conical tube.
-
Sample Collection: Carefully collect the sedimented phase using a microsyringe.
-
Analysis: Transfer the collected extract to an HPLC vial for analysis.
Workflow Diagram:
Protein Precipitation (PPT) Protocol for Serum Samples
This protocol describes a simple "protein crash" method suitable for high-throughput screening.
Materials:
-
Serum sample
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add 100 µL of the serum sample and the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the serum sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an LC-MS vial for injection.
Workflow Diagram:
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Determination of Nalidixic Acid in Some Real Samples After Preconcentration with GO/ZnO Nanocomposite-Based Pipette Tip Micro-Solid Phase Microextraction [ijac.journals.pnu.ac.ir]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nalidixic Acid-d5 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering signal suppression issues with Nalidixic Acid-d5 in electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common challenges in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in electrospray ionization?
A1: Signal suppression in ESI-MS is a phenomenon where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] This competition for ionization can lead to a decreased detector response, impacting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: Why is my this compound signal suppressed?
A2: Signal suppression of this compound can be caused by several factors, primarily related to "matrix effects."[2] These effects arise from components in the sample matrix that are not the analyte of interest. Common causes include:
-
Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample that elute from the liquid chromatography (LC) column at the same time as this compound can compete for the limited charge or space on the surface of the ESI droplets.[1]
-
High Concentrations of Other Analytes: If other analytes are present at much higher concentrations, they can dominate the ionization process, suppressing the signal of lower concentration compounds like the internal standard.
-
Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA) or non-volatile buffers, can negatively impact the ionization efficiency of this compound.
-
Sample Salinity: High salt concentrations in the sample can lead to the formation of adducts and reduce the volatility of the ESI droplets, thereby suppressing the analyte signal.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates signal suppression.
Q4: Is it possible for the deuterated internal standard (this compound) to experience different levels of signal suppression than the non-deuterated analyte?
A4: While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar matrix effects as the analyte, differences in suppression can occur. This can be due to slight chromatographic shifts or differential interactions with matrix components, although this is less common. In some cases, the matrix effect was found to be higher for the deuterated internal standard than for the analyte.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound signal suppression.
Step 1: Identify the Source of Suppression
The first step is to confirm that signal suppression is indeed the issue.
-
Perform a Post-Column Infusion Experiment: As described in Q3 of the FAQ, this is a definitive way to visualize regions of ion suppression in your chromatogram.
-
Compare Matrix vs. Neat Standard Response: Prepare a this compound standard in a clean solvent (neat standard) and another in a blank sample matrix extract. A significantly lower response in the matrix sample indicates suppression.
Step 2: Chromatographic Optimization
Optimizing the chromatographic separation is often the most effective way to mitigate signal suppression.
-
Modify the Gradient Profile: Adjust the mobile phase gradient to separate this compound from co-eluting matrix components. Aim to have the analyte elute in a "clean" region of the chromatogram.
-
Change the Stationary Phase: If gradient modification is insufficient, consider using a different LC column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, etc.) to alter the selectivity of the separation.
-
Adjust Mobile Phase pH: For quinolone antibiotics like Nalidixic Acid, the pH of the mobile phase can significantly impact retention and peak shape.[3] Experiment with different pH values to improve separation from interferences. Adding a small amount of formic acid can improve ionization efficiency in positive ion mode.[3]
Step 3: Sample Preparation
Improving the sample cleanup can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively extract this compound while removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This technique can be effective in separating the analyte from highly polar or non-polar interferences.
-
Sample Dilution: A simple yet effective method is to dilute the sample extract.[3] This reduces the concentration of all components, including the interfering matrix compounds, which can alleviate suppression. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
Step 4: Mass Spectrometer and Ion Source Optimization
Fine-tuning the MS parameters can sometimes help to minimize the impact of suppression.
-
Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to find the optimal conditions for this compound ionization in the presence of your specific matrix.
-
Consider a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects and could be a viable alternative if available.
Quantitative Data Summary
The extent of signal suppression can vary significantly depending on the analyte, matrix, and analytical conditions. The following table provides a general overview of typical signal suppression levels observed in complex matrices.
| Matrix Type | Analyte Type | Typical Signal Suppression (%) |
| Plasma (Protein Precipitated) | Small Molecule Drug | 20 - 80% |
| Urine (Diluted) | Drug Metabolite | 10 - 50% |
| Wastewater | Quinolone Antibiotic | 30 - 90% |
| Food Extract | Pesticide Residue | 15 - 70% |
Note: These are generalized values. The actual suppression for this compound will depend on your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Signal Suppression using Post-Column Infusion
Objective: To identify chromatographic regions where signal suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for post-column connection
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound standard solution.
-
Connect the syringe pump to the LC flow path using a tee-piece between the analytical column and the MS ion source.
-
Start the infusion and allow the MS signal for this compound to stabilize, establishing a steady baseline.
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the signal for the this compound precursor ion throughout the run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Visualizations
Electrospray Ionization (ESI) Process
Caption: Workflow of the Electrospray Ionization (ESI) process.
Troubleshooting Workflow for Signal Suppression
Caption: A logical workflow for troubleshooting signal suppression.
Mechanism of Ion Suppression: Competition for Ionization
Caption: Competition for charge at the ESI droplet surface.
References
Technical Support Center: Overcoming Matrix Effects with Nalidixic Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nalidixic Acid-d5 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1] These effects can lead to erroneous results if not properly addressed.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte of interest and experiences the same degree of ion suppression or enhancement.[3] Because a known concentration of this compound is added to every sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.
Q3: When should I add this compound to my samples?
A3: The internal standard should be added to your samples as early as possible in the sample preparation workflow.[4] This ensures that it experiences the same potential for loss during extraction, handling, and analysis as the target analyte, providing the most accurate correction.
Q4: Can this compound be used for any analyte?
A4: this compound is structurally similar to other quinolone and fluoroquinolone antibiotics. Therefore, it is most suitable as an internal standard for the quantification of these classes of compounds, as it will have similar chromatographic behavior and ionization properties. For unrelated compounds, a different, more structurally similar internal standard should be chosen.
Q5: What should I do if my analyte and this compound do not co-elute perfectly?
A5: A slight separation between the analyte and a deuterated internal standard can sometimes occur due to the deuterium isotope effect. If this separation leads to differential matrix effects (i.e., one compound is in a region of high ion suppression while the other is not), it can compromise the correction. In such cases, you may need to adjust your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better co-elution.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects.
Problem 1: Significant ion suppression is still observed despite using this compound.
| Possible Cause | Troubleshooting Step |
| Poor Co-elution: The analyte and this compound are not eluting close enough together, leading to differential matrix effects. | 1. Optimize Chromatography: Adjust the LC gradient, mobile phase, or try a different column to achieve co-elution. 2. Verify Retention Times: Confirm the retention times of both the analyte and this compound in a clean solvent and in the matrix. |
| Extreme Matrix Complexity: The sample matrix is highly complex, causing significant and variable ion suppression that even a good internal standard cannot fully compensate for. | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) step. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Internal Standard Concentration is Too High or Too Low: An inappropriate concentration of the internal standard can affect the ionization of the analyte. | 1. Optimize IS Concentration: Experiment with different concentrations of this compound to find an optimal level that provides a stable signal without interfering with the analyte's ionization. |
Problem 2: High variability in the this compound peak area across a sample batch.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation: The internal standard is not being added consistently to all samples, or the extraction recovery is highly variable. | 1. Review Pipetting Technique: Ensure accurate and consistent addition of the this compound solution to each sample. 2. Evaluate Extraction Method: The chosen sample preparation method may not be robust. Re-evaluate and optimize the extraction procedure for better consistency. |
| Variable Matrix Effects: The composition of the matrix varies significantly between samples, causing different degrees of ion suppression for the internal standard. | 1. Assess Matrix Variability: Analyze multiple blank matrix lots to understand the inherent variability of the matrix. 2. Normalize Data: If the analyte-to-IS ratio is consistent despite the variability in the absolute IS response, the quantification should still be reliable. However, large variations should be investigated. |
| Instrument Instability: The LC-MS/MS system may be experiencing fluctuations in performance. | 1. Check System Suitability: Inject a standard solution at regular intervals during the batch run to monitor for any drift in instrument performance. 2. Perform Instrument Maintenance: Clean the ion source and perform any necessary calibrations. |
Quantitative Data Summary: A Representative Case Study
To illustrate the effectiveness of this compound, consider a hypothetical analysis of the fluoroquinolone antibiotic, Enrofloxacin, in human plasma.
Table 1: Impact of Plasma Matrix on Enrofloxacin Peak Area and the Corrective Effect of this compound
| Sample Type | Enrofloxacin Peak Area (Without IS) | This compound Peak Area | Enrofloxacin / this compound Peak Area Ratio |
| Solvent Standard | 1,250,000 | 1,350,000 | 0.926 |
| Plasma Sample (Post-extraction Spike) | 487,500 | 526,500 | 0.926 |
This data demonstrates a significant reduction in the absolute peak areas in the plasma matrix due to ion suppression. However, the peak area ratio remains consistent, allowing for accurate quantification.
Table 2: Calculation of Matrix Effect for Enrofloxacin
| Parameter | Calculation | Value | Interpretation |
| A (Peak Area in Solvent) | - | 1,250,000 | Signal in a clean environment. |
| B (Peak Area in Matrix) | - | 487,500 | Signal in the presence of matrix components. |
| Matrix Effect (%) | (B / A) * 100 | 39% | A value less than 100% indicates ion suppression. In this case, there is a 61% signal suppression. |
Table 3: Method Accuracy and Precision With and Without Internal Standard Correction
| Quantification Method | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| External Calibration (Without IS) | 50.0 | 19.5 | 39.0 | 12.5 |
| Internal Standard Calibration (With this compound) | 50.0 | 49.8 | 99.6 | 3.2 |
This table clearly shows that using this compound as an internal standard significantly improves the accuracy and precision of the measurement in the presence of matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of a Fluoroquinolone from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column: | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte): | e.g., Enrofloxacin: 360.2 -> 316.2 |
| MRM Transition (IS): | This compound: 238.1 -> 194.1 |
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma as per Protocol 1. Spike the analyte and this compound into the final reconstituted extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into blank plasma at the beginning and then follow the full extraction procedure (as described in Protocol 1).
-
-
Analyze all three sets using the defined LC-MS/MS method.
-
Calculate the Matrix Effect (%ME):
-
%ME = (Average peak area of Set B / Average peak area of Set A) * 100
-
-
Calculate the Recovery (%RE):
-
%RE = (Average peak area of Set C / Average peak area of Set B) * 100
-
-
Calculate the Process Efficiency (%PE):
-
%PE = (Average peak area of Set C / Average peak area of Set A) * 100
-
Visualizations
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Conceptual diagram of ion suppression due to matrix effects.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Nalidixic Acid-d5 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Nalidixic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient for this compound separation?
A typical starting point for developing a separation method for this compound on a C18 column involves a reversed-phase gradient using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.[1][2] A scouting gradient can help determine the optimal elution conditions.
Q2: Why is my this compound eluting earlier than the non-deuterated Nalidixic Acid?
Deuterated compounds often exhibit slightly different retention behavior compared to their non-deuterated counterparts, a phenomenon known as the chromatographic deuterium effect.[3] In reversed-phase chromatography, it is common for deuterated compounds to have slightly weaker interactions with the stationary phase, causing them to elute marginally earlier.[3] The magnitude of this retention time shift can be influenced by the number of deuterium atoms and the mobile phase composition.[3]
Q3: Can the deuterium atoms on this compound exchange with hydrogen from the mobile phase?
Hydrogen-deuterium (H/D) exchange can occur with labile hydrogens, such as those in -OH or -NH groups, when using protic solvents like water or methanol in the mobile phase.[4][5][6] For this compound, the deuterium atoms are on the ethyl group and are generally stable under typical reversed-phase LC conditions. However, using D2O in the mobile phase is a technique that can be intentionally employed for structural elucidation by identifying the number of exchangeable protons in a molecule.[4][5]
Q4: What are the ideal mobile phase additives for this compound analysis by LC-MS?
For LC-MS applications, volatile mobile phase additives are essential. Formic acid (typically at 0.1%) is a common choice as it aids in the ionization of analytes like Nalidixic Acid for positive ion mode electrospray ionization (ESI), leading to better sensitivity and peak shape.[1][2][7] Using non-volatile acids like phosphoric acid is not recommended for LC-MS as it can contaminate the mass spectrometer.[2]
Q5: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing, can be caused by several factors. Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like Nalidixic Acid, a lower pH (around 2.5-3.5) can suppress ionization and improve peak symmetry.[8] Also, check for column contamination, ensure the sample is dissolved in a solvent compatible with the mobile phase, and consider using a column with low silanol activity.[2][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor Resolution Between Nalidixic Acid and this compound
If you are observing co-elution or poor separation between the deuterated and non-deuterated forms of Nalidixic Acid, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
References
- 1. waters.com [waters.com]
- 2. Separation of Nalidixic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic determination of nalidixic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Nalidixic Acid-d5
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Nalidixic Acid-d5. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[1][2][3] For this compound, this can be attributed to several factors:
Potential Causes:
-
Secondary Interactions: Acidic silanol groups on the surface of silica-based columns can interact with the analyte, causing some molecules to be retained longer than others.[2][4][5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions between the analyte and the stationary phase.[7] For acidic compounds like nalidixic acid, a low pH mobile phase is often used to keep the analyte in its non-ionized form.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][10][11]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the column bed can create active sites that cause tailing.[5][11]
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[11]
Troubleshooting Solutions:
-
Optimize Mobile Phase pH:
-
Since nalidixic acid is an acidic compound, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid group. A pH of 2.5-4.0 is a good starting point.[8][12]
-
Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate the silanol groups on the column and reduce secondary interactions.[9][13][14]
-
-
Use an Appropriate Column:
-
Check for Column Overload:
-
Clean and Evaluate the Column:
-
Minimize Extra-column Volume:
-
Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.[11]
-
Q2: I am observing peak fronting for this compound. What could be the cause?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
Potential Causes:
-
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[18]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak.[5]
-
Column Bed Collapse: A physical collapse of the packing material at the column inlet can create a void, leading to poor peak shape.[18] This can affect all peaks in the chromatogram.
Troubleshooting Solutions:
-
Address Column Overload:
-
Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape becomes more symmetrical.
-
-
Ensure Sample Solvent Compatibility:
-
Ideally, dissolve your this compound standard and samples in the mobile phase.[11]
-
If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
-
Inspect the Column:
-
If all peaks are fronting, it's a strong indication of a column problem.[18]
-
Reverse-flush the column (if the manufacturer's instructions permit) to try and remove any blockage at the inlet frit.
-
If the problem persists, the column may be irreversibly damaged and should be replaced.
-
Q3: My this compound peak is split. What should I investigate?
A split peak appears as two or more distinct peaks for a single analyte.
Potential Causes:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[19][20]
-
Column Void: A void or channel in the column packing material can cause the analyte to travel through the column via two different paths, resulting in a split peak.[19][21]
-
Co-eluting Interference: An impurity or related compound may be eluting at a very similar retention time to your analyte.[19][22]
-
Sample Solvent Effect: Injecting a sample in a strong solvent can cause peak distortion, which can sometimes manifest as a split peak.[23]
Troubleshooting Solutions:
-
Check for Column Contamination:
-
Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from reaching the column.[11]
-
Install a guard column or an in-line filter before the analytical column to protect it.[1]
-
Try back-flushing the column to dislodge any particulates from the inlet frit.[24]
-
-
Evaluate the Column Condition:
-
If the issue persists after cleaning, the column packing may be compromised, and the column should be replaced.[19]
-
-
Investigate Co-elution:
-
Optimize Sample Injection:
-
As with peak fronting, ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Troubleshooting Workflows
Caption: A workflow for troubleshooting common peak shape problems.
Caption: Influence of mobile phase pH on analyte state and peak shape.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or other suitable acid like acetic acid or phosphoric acid)
-
Ammonium acetate (or other suitable buffer salt)
-
pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
To 950 mL of HPLC grade water, add the chosen acid or buffer salt. For example, add formic acid to a final concentration of 0.1% (v/v).
-
Adjust the pH to the desired value (e.g., 3.0) using small amounts of acid or a base solution.
-
Bring the final volume to 1 L with water.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC grade acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Use a standard C18 column.
-
Set up a gradient or isocratic elution method. A good starting point is 60:40 (A:B).
-
Inject your this compound standard.
-
-
Evaluation:
-
Compare the peak shape (asymmetry factor) at different pH values (e.g., pH 3.0, 4.0, 5.0, and 7.0).
-
Select the pH that provides the most symmetrical peak.
-
Protocol 2: Column Overload Evaluation
Objective: To determine if column overload is the cause of poor peak shape.
Procedure:
-
Prepare a Stock Solution:
-
Prepare a stock solution of this compound at a known high concentration in the mobile phase.
-
-
Create a Dilution Series:
-
Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
-
Analysis:
-
Inject a constant volume of each standard, starting from the lowest concentration.
-
Analyze the peak shape for each injection.
-
-
Evaluation:
-
If the peak shape improves (becomes more symmetrical) at lower concentrations, then column overload is likely the issue.
-
Determine the highest concentration that can be injected without compromising peak shape.
-
Reference Data
Table 1: Recommended Starting Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Minimizes silanol interactions and provides good efficiency.[12][15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 3.0-4.0 | Suppresses ionization of nalidixic acid and silanols, improving retention and peak shape.[12][13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape.[7][25] |
| Detection | UV at ~254 nm or Mass Spectrometry | Nalidixic acid has a strong UV absorbance at this wavelength. |
| Sample Solvent | Mobile Phase or a solvent weaker than the mobile phase | Prevents peak distortion due to solvent mismatch. |
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. youtube.com [youtube.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. bvchroma.com [bvchroma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. bio-works.com [bio-works.com]
- 22. uhplcs.com [uhplcs.com]
- 23. support.waters.com [support.waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Nalidixic Acid-d5 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nalidixic Acid-d5 in processed biological samples. The following information is compiled from established bioanalytical method validation principles and available data on Nalidixic Acid and other quinolone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Nalidixic Acid, commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of the quantification of the target analyte (Nalidixic Acid) relies on the assumption that the internal standard has a stable concentration throughout the sample handling, storage, and analysis process. Any degradation of this compound would lead to inaccurate and unreliable pharmacokinetic and toxicokinetic data.
Q2: What are the main factors that can affect the stability of this compound in processed samples?
Several factors can influence the stability of this compound in biological matrices such as plasma and urine:
-
Temperature: Exposure to elevated temperatures can accelerate degradation.
-
pH: Extreme pH conditions during sample processing or storage can lead to hydrolysis.
-
Light: Photodegradation can occur upon exposure to light.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can potentially metabolize the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of some analytes.
Q3: What are the recommended storage conditions for processed samples containing this compound?
While specific stability data for this compound is not extensively published, based on general guidelines for bioanalytical method validation and data for other quinolone antibiotics, the following storage conditions are recommended:
| Storage Condition | Matrix | Recommended Duration |
| Room Temperature (~25°C) | Processed Plasma/Urine | Up to 24 hours |
| Refrigerated (2-8°C) | Processed Plasma/Urine | Up to 72 hours |
| Frozen (-20°C) | Plasma/Urine | Long-term (months) |
| Ultra-low (-80°C) | Plasma/Urine | Long-term (months to years) |
Note: It is crucial to perform your own validation studies to confirm the stability of this compound under your specific laboratory conditions and for the duration of your study.
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
Most bioanalytical methods validate for up to three freeze-thaw cycles. It is good practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample. If more than three cycles are anticipated, stability should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Area | IS degradation due to improper storage. | Review sample storage and handling procedures. Ensure samples are stored at the recommended temperatures and light exposure is minimized. |
| IS precipitation in the autosampler. | Check the solubility of this compound in the final sample solvent. Consider using a mobile phase with a higher organic content if compatible with the chromatography. | |
| Decreasing IS Response Over a Run | IS degradation in the autosampler. | Evaluate the autosampler stability of this compound in the processed sample matrix at the set autosampler temperature. If unstable, consider processing samples in smaller batches or using a cooler autosampler temperature. |
| High Variability in Quality Control (QC) Samples | Inconsistent sample processing leading to variable degradation. | Standardize all sample processing steps, including thawing time, extraction procedures, and exposure to room temperature. |
| Freeze-thaw instability. | Minimize the number of freeze-thaw cycles by aliquoting samples upon receipt. Validate the stability for the number of freeze-thaw cycles your samples will undergo. |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a processed biological matrix at room temperature.
-
Procedure:
-
Prepare low and high concentration Quality Control (QC) samples by spiking known concentrations of this compound into the appropriate biological matrix (e.g., human plasma).
-
Process the QC samples using your validated bioanalytical method.
-
Analyze a set of QC samples (n=3 for each level) immediately after processing (T=0).
-
Leave another set of QC samples on the bench at room temperature for a predetermined period (e.g., 4, 8, and 24 hours).
-
Analyze the samples at each time point.
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare low and high concentration QC samples.
-
Freeze the QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a specified number of cycles (typically 3 to 5).
-
After the final thaw, process and analyze the QC samples.
-
Compare the results to a set of control QC samples that have not undergone freeze-thaw cycles.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the control samples.
-
Protocol 3: Autosampler Stability Assessment
-
Objective: To assess the stability of this compound in the processed sample extract while in the autosampler.
-
Procedure:
-
Process a set of low and high concentration QC samples.
-
Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).
-
Inject and analyze the samples at regular intervals over a period that mimics the expected run time of a batch (e.g., 0, 12, 24, 48 hours).
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial (T=0) concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent internal standard (IS) area.
Preventing isotopic exchange of deuterium in Nalidixic Acid-d5
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Nalidixic Acid-d5, with a focus on preventing the isotopic exchange of deuterium atoms.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where an isotope in one molecule is swapped for another isotope of the same element from a different molecule. For this compound, this means the deuterium (d or ²H) atoms can be replaced by hydrogen (¹H) atoms from the surrounding environment, such as from solvents. This is a significant concern because this compound is often used as an internal standard in quantitative analyses by mass spectrometry.[1][2][3] The loss of deuterium atoms changes the mass of the molecule, leading to inaccurate quantification and compromising the reliability of experimental results.
Q2: Which deuterium atoms in this compound are susceptible to exchange?
A2: The deuteration in commercially available this compound is on the ethyl group, specifically as 1-(1,1,2,2,2-pentadeuterioethyl).[4][5][6] These deuterium atoms are attached to carbon and are generally stable. However, under certain conditions, such as exposure to strong acids or bases, or high temperatures, even these C-D bonds can undergo exchange.[7] The carboxylic acid proton of nalidixic acid is highly labile and will readily exchange, but this position is not deuterated in this compound.
Q3: What are the primary causes of deuterium loss in this compound during experiments?
A3: The main factors that can induce isotopic exchange are:
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogen atoms that can replace the deuterium labels.
-
pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium atoms.[2][7][8] The rate of exchange is often pH-dependent.[7][9]
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for isotopic exchange, increasing the rate of deuterium loss.[8][9][10][11]
-
Exposure to Moisture: Atmospheric moisture can be a source of protons that can exchange with the deuterium atoms over time.
Q4: How should I properly store this compound to maintain its isotopic purity?
A4: To ensure the long-term stability and isotopic purity of this compound, it should be stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Temperature | +4°C[4][12] | Minimizes the rate of potential degradation and exchange reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects from atmospheric moisture and oxygen. |
| Container | Tightly sealed, light-resistant vial | Prevents exposure to moisture and light, which can catalyze degradation. |
| Form | Solid (Neat)[4] | More stable than solutions, which can facilitate isotopic exchange. |
Q5: What solvents are recommended for sample preparation with this compound?
A5: The choice of solvent is critical to prevent deuterium exchange.
| Solvent Type | Examples | Suitability | Comments |
| Aprotic Solvents | Acetonitrile, Dichloromethane, Hexane, Ethyl Acetate | Highly Recommended | These solvents do not have exchangeable protons and are ideal for dissolving and diluting this compound. Acetonitrile is a common choice for LC-MS applications.[12] |
| Deuterated Solvents | Deuterated Methanol (Methanol-d4), Deuterated Water (D₂O) | Recommended | If a protic solvent is required for solubility or chromatographic reasons, using a deuterated version will minimize isotopic exchange. |
| Protic Solvents | Water, Methanol, Ethanol | Not Recommended | These solvents are a source of protons and can lead to significant back-exchange, compromising the isotopic purity of the standard. |
Q6: How can I verify the isotopic purity of my this compound?
A6: The isotopic purity of this compound can be assessed using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13]
-
HR-MS: Allows for the determination of the isotopic distribution of the molecule, enabling the quantification of the d5 species relative to any d4, d3, etc., species that may be present due to exchange.
-
NMR: ¹H NMR can be used to detect the presence of any residual protons at the deuterated positions. ²H (Deuterium) NMR can directly detect the deuterium signals and confirm their positions.[14]
Troubleshooting Guide
Problem: My mass spectrometry results show a lower than expected mass-to-charge ratio (m/z) for my this compound internal standard.
-
Possible Cause: This is a strong indicator of back-exchange, where one or more deuterium atoms have been replaced by hydrogen atoms. A loss of one deuterium results in a decrease of approximately 1 Da in mass.
-
Solutions:
-
Review your sample preparation workflow: Identify any steps where the standard is exposed to protic solvents (H₂O, MeOH).
-
Switch to aprotic or deuterated solvents: Prepare your stock and working solutions in acetonitrile or deuterated solvents.
-
Control the pH of your mobile phase: If using an aqueous mobile phase, ensure the pH is as close to neutral as possible. Acidic conditions can promote exchange.[15]
-
Minimize sample processing time: Reduce the time the sample spends in solution before analysis.
-
Lower the temperature: If possible, perform sample preparation and analysis at reduced temperatures to slow down the exchange rate.[9][16]
-
Problem: I am observing a gradual decrease in the isotopic purity of my this compound stock solution over time.
-
Possible Cause: The solvent used for the stock solution may contain trace amounts of water, or the container may not be properly sealed, allowing for the ingress of atmospheric moisture.
-
Solutions:
-
Use high-purity, anhydrous aprotic solvents for preparing stock solutions.
-
Store stock solutions in small, tightly sealed vials with minimal headspace to reduce exposure to air and moisture.
-
Consider storing aliquots at low temperatures (e.g., -20°C) to minimize degradation and exchange over time.
-
Prepare fresh working solutions from a solid standard for each experiment whenever possible.
-
Experimental Protocols
Protocol 1: Recommended Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve in a minimal amount of anhydrous acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution at +4°C in a tightly sealed, light-resistant vial.
-
-
Working Standard Preparation:
-
On the day of analysis, dilute the stock solution with acetonitrile to the desired working concentration.
-
If the sample matrix is aqueous, the final concentration of the protic solvent should be minimized.
-
-
Sample Spiking:
-
Add the working standard to your samples as late as possible in the sample preparation workflow to minimize the time it is in an aqueous environment.
-
-
LC-MS Conditions:
-
Employ a mobile phase with a high organic content if possible.
-
If an aqueous buffer is necessary, maintain a pH between 3 and 7 to minimize acid- or base-catalyzed exchange.
-
Keep the autosampler temperature low (e.g., 4°C) to preserve sample integrity while awaiting injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing isotopic exchange in this compound.
Caption: Key environmental factors that contribute to isotopic exchange.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1189467-36-4 | LGC Standards [lgcstandards.com]
- 5. This compound | C12H12N2O3 | CID 46782419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Issues with Nalidixic Acid-d5 recovery during sample extraction
Technical Support Center: Nalidixic Acid-d5
Welcome to the technical support center for issues related to the use of this compound as an internal standard. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges encountered during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard (IS)?
A: this compound is a deuterated form of Nalidixic acid, the first synthetic quinolone antibiotic. In analytical chemistry, particularly in mass spectrometry (MS), a stable isotope-labeled (SIL) compound like this compound is the ideal internal standard.[1][2] It is chemically identical to the analyte (Nalidixic Acid) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for variations in sample preparation and matrix effects.[3][4][5]
Q2: What is a typical acceptable recovery range for an internal standard like this compound?
A: There is no universal, fixed range for acceptable recovery, as it can be method- and matrix-dependent. However, the goal is for the recovery to be consistent and reproducible. Many laboratories establish their own criteria, often aiming for recovery variability within a certain range (e.g., 50-150%) of the average response across a batch.[6][7] The key is that the analyte-to-internal standard ratio remains constant. Excessively low or highly variable recovery can indicate a problem with the extraction process and may lead to unreliable quantification.[6]
Q3: What are the most common causes of low recovery for this compound?
A: Low recovery of this compound typically stems from one of four areas:
-
Suboptimal Extraction Protocol: Issues with the chosen method, such as incorrect pH, solvent choice, or phase separation in Liquid-Liquid Extraction (LLE), or improper sorbent, conditioning, or elution in Solid-Phase Extraction (SPE).[8][9]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine, tissue) interfere with the extraction process or suppress/enhance the signal during analysis.[3][10]
-
Physicochemical Properties of the IS: Nalidixic acid has poor aqueous solubility and its stability can be affected by pH and temperature, which can lead to precipitation or degradation during the procedure.[11][12]
-
Procedural Errors: Inconsistent pipetting, incomplete solvent evaporation, or incorrect preparation of the internal standard stock solution can introduce significant variability.[4]
Q4: How do matrix effects specifically impact the recovery of this compound?
A: Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][13] This can manifest in two ways affecting recovery:
-
Ion Suppression/Enhancement: Endogenous components like phospholipids or salts can suppress or enhance the MS signal of this compound, making it appear as if less or more was recovered than was actually present.[13]
-
Incomplete Extraction: The internal standard can bind irreversibly to matrix components like proteins, preventing its complete extraction from the sample. This is particularly relevant for highly protein-bound drugs.[1]
Using a stable isotope-labeled internal standard like this compound is the best way to compensate for these effects, as it should be impacted in the same way as the unlabeled analyte.[3][5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Q: My this compound recovery is consistently low when using an SPE protocol. What should I check?
A: Low recovery in SPE is a multi-factor issue. Systematically check the following parameters, referring to the detailed protocol below.
-
Sorbent Choice: Ensure you are using a sorbent appropriate for quinolones. Hydrophilic-Lipophilic-Balanced (HLB) polymeric sorbents are often recommended and show good recoveries for this class of compounds.[14]
-
Sample pH: Nalidixic acid is a weak acid. The sample pH must be adjusted to at least 2 pH units below its pKa to ensure it is in a neutral, unionized state for optimal retention on a reversed-phase sorbent.[15]
-
Conditioning and Equilibration: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can severely impact recovery.[15]
-
Sample Loading: A flow rate that is too high during sample loading will not allow for sufficient interaction between the IS and the sorbent, leading to breakthrough and loss of analyte. A flow rate of 1-2 mL/min is often recommended.[14][16]
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A common mistake is using a wash solvent with too high a percentage of organic solvent.
-
Elution Step: Incomplete elution is a primary cause of low recovery. Nalidixic acid's recovery is often improved by using an acidified organic solvent (e.g., acetonitrile or methanol with formic acid) to ensure it is fully protonated and released from the sorbent.[14][17] Ensure you are using a sufficient volume of elution solvent.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Q: I'm experiencing poor this compound recovery with my LLE protocol. What are the likely causes?
A: LLE efficiency depends heavily on the partitioning of the analyte between two immiscible phases. Consider the following:
-
Aqueous Phase pH: Similar to SPE, the pH of the aqueous sample must be adjusted to ensure this compound is in its neutral, non-ionized form, which will favor its partitioning into the organic solvent. For an acidic drug like nalidixic acid, the pH should be acidic.[18]
-
Organic Solvent Choice: The chosen organic solvent must be immiscible with the aqueous phase and have a high affinity for nalidixic acid. Dichloromethane and ethyl acetate are commonly used.[7][18] The poor solubility of nalidixic acid in some solvents can be a limiting factor.
-
Insufficient Mixing/Vortexing: To achieve equilibrium, the two phases must be mixed thoroughly to maximize the surface area for partitioning. Inadequate mixing will result in low and inconsistent recovery.
-
Emulsion Formation: Emulsions at the interface can trap the analyte and make phase separation difficult. This can sometimes be resolved by centrifugation or by adding salt ("salting out") to the aqueous phase.[19]
-
Incorrect Phase Collection: Ensure you are collecting the correct phase (upper or lower organic layer) after separation. This depends on the density of the organic solvent relative to the aqueous phase.
Quantitative Data Summary
The following table summarizes typical recovery rates for nalidixic acid and other fluoroquinolones from various matrices using different extraction methods, as reported in the literature.
| Analyte(s) | Matrix | Extraction Method | Typical Recovery (%) |
| Nalidixic Acid & 10 other Quinolones | Swine Kidney | Solid-Phase Extraction (SPE) | 83 - 98%[20] |
| Nalidixic Acid | Human Urine | Dispersive Liquid-Liquid Microextraction (DLLME) | 103 - 105%[21] |
| 16 Quinolones (incl. Nalidixic Acid) | Soybean Sprouts | Acetonitrile with 1% Formic Acid followed by SPE | 82.9 - 117.8%[22] |
| Norfloxacin, Ciprofloxacin, Enrofloxacin | Milk | Solid-Phase Extraction (SPE) | 44 - 104%[14] |
| 8 Fluoroquinolones | Environmental Water | Immunoaffinity Extraction | 72 - 112%[23] |
| 5 Fluoroquinolones | Water | In-syringe Solid-Phase Extraction (IS-SPE) | 83.8 - 111.7%[17] |
Detailed Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Method for Quinolones
This protocol is a general guideline based on common procedures for extracting quinolones from biological fluids using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., plasma, urine), add the working solution of this compound.
-
Add 1 mL of 0.1 M phosphate buffer (pH ~6.0) and vortex to mix.[16] For protein-rich samples like plasma, a protein precipitation step (e.g., adding acetonitrile or trichloroacetic acid) may be required before this step.[24]
-
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH ~6.0).[16]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water.[16]
-
-
Elution:
-
Elute the analytes with 3 mL of an acidified organic solvent (e.g., methanol or acetonitrile containing 0.5-2% formic acid).[14] Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Liquid-Liquid Extraction (LLE) Method for Nalidixic Acid
This protocol is a general guideline for extracting nalidixic acid from aqueous samples.
-
Sample Preparation:
-
To 1 mL of aqueous sample (e.g., urine) in a glass tube, add the working solution of this compound.
-
-
pH Adjustment:
-
Acidify the sample by adding an acid (e.g., 6 M HCl) to adjust the pH to approximately 3-5.[21] Verify with a pH meter or indicator strips.
-
-
Extraction:
-
Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at ~3000 rpm for 5-10 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.[21]
-
-
Collection:
-
Carefully transfer the organic layer (the location, top or bottom, depends on the solvent's density) to a clean tube using a glass pipette.
-
Repeat the extraction (steps 3-5) with a fresh aliquot of organic solvent for improved recovery if necessary.
-
-
Post-Extraction:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
Visualizations
Caption: General workflow for sample preparation using an internal standard.
Caption: Decision tree for troubleshooting low internal standard recovery.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 15. SPE 方法开发 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. forensicresources.org [forensicresources.org]
- 17. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity ext ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12557G [pubs.rsc.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Calibrating Mass Spectrometers with Nalidixic Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nalidixic Acid-d5 for mass spectrometer calibration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for mass spectrometer calibration?
This compound is the deuterium-labeled version of Nalidixic acid, a quinolone antibiotic.[1] In mass spectrometry, stable isotope-labeled compounds like this compound are ideal internal standards.[1][2] They are chemically almost identical to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. However, they have a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the standard and the analyte of interest. This helps to correct for variations in the analytical process, improving the accuracy and precision of quantification.[2][3]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound?
The exact mass of this compound (C12H7D5N2O3) is approximately 237.1162. In positive ion mode, you will typically observe the protonated molecule [M+H]+. The specific m/z values to monitor will depend on your instrument and ionization conditions. It is crucial to confirm the parent ion through initial scans before proceeding with further experiments.
Q3: How many calibration points are recommended for a calibration curve?
For a reliable calibration curve, a minimum of six non-zero concentration levels is generally recommended, along with a zero sample (matrix with only the internal standard) and a blank sample (matrix without analyte or internal standard).[3] The calibration standards should cover the entire expected concentration range of the analyte in your samples, from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).[3]
Q4: What are acceptable performance criteria for a calibration curve?
The performance of a calibration curve is typically assessed by its linearity (coefficient of determination, r²) and the accuracy of the back-calculated concentrations of the calibration standards. The acceptable deviation is often set at ±15% of the nominal concentration, with a slightly wider margin of ±20% accepted at the LLOQ.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the calibration of a mass spectrometer using this compound.
Problem 1: No or Poor Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Sample Concentration | Ensure your this compound standard solution is at an appropriate concentration. If it's too dilute, the signal may be too weak to detect.[4] |
| Inefficient Ionization | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound.[4][5] Experiment with different ionization techniques if available (e.g., ESI, APCI).[4] |
| Instrument Not Tuned or Calibrated | Perform a routine tune and calibration of the mass spectrometer to ensure it is operating at peak performance.[4] |
| Clogged ESI Capillary or Tubing | Check for blockages in the LC tubing or the ESI capillary.[6] An irregular or absent spray can indicate a clog.[6][7] |
| Incorrect Mass Spectrometer Method | Verify that the MS method is correctly set up to acquire data for the specific m/z of this compound.[7] |
Problem 2: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Outdated Mass Calibration | Recalibrate the mass spectrometer.[4][6] Subtle changes in laboratory conditions can affect mass accuracy over time. It is recommended to recalibrate after every reboot.[7] |
| Instrument Drift | If performing a long analytical run, consider bracketing the samples with calibration standards at the beginning and end to compensate for instrument drift.[3] |
| Detector Saturation | If the signal is excessively high, it may saturate the detector, leading to poor mass accuracy. Dilute the sample to bring the signal within the linear range of the detector.[5] |
| Interference from Matrix Components | Ensure proper sample preparation to minimize matrix effects, which can suppress or enhance the ion signal and potentially shift the perceived mass.[5] Using a stable isotope-labeled internal standard like this compound helps mitigate this.[2] |
Problem 3: High Signal in Blank Injections (Carryover)
| Possible Cause | Troubleshooting Step |
| Contamination in the LC System | Flush the LC system and autosampler with a strong solvent to remove any residual this compound. |
| Ineffective Needle Wash | Use a stronger solvent for the autosampler needle wash between injections.[6][7] Consider running additional blank injections between samples.[7] |
| Contaminated Solvents or Vials | Prepare fresh mobile phases and use new, clean sample vials to rule out contamination from these sources.[5] |
Experimental Protocols
Protocol: Preparation of Calibration Standards
This protocol outlines the preparation of a set of calibration standards for quantifying an analyte using this compound as an internal standard.
-
Prepare a Stock Solution of Analyte: Accurately weigh a known amount of the analyte and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Prepare a Stock Solution of Internal Standard (IS): Prepare a stock solution of this compound in a similar manner.
-
Create Working Standard Solutions: Perform serial dilutions of the analyte stock solution to create a series of working standards at different concentrations. These should span the expected concentration range of your unknown samples.
-
Spike with Internal Standard: Add a fixed volume of the this compound stock solution to each of the analyte working standards. The final concentration of the internal standard should be consistent across all calibration levels and quality control samples.
-
Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, urine), prepare the calibration standards in the same matrix to account for matrix effects.[2]
-
Sample Preparation: Process the calibration standards using the same extraction or dilution procedure as the unknown samples.[8]
Visualizations
Caption: Workflow for Mass Spectrometry Calibration and Quantification.
Caption: Troubleshooting Decision Tree for MS Calibration Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Nalidixic Acid-d5 Internal Standard Response Variability
Welcome to the Technical Support Center for addressing variability in Nalidixic Acid-d5 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in the this compound internal standard response?
A1: Variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][2][3][4][5]
-
Sample Preparation Inconsistency: Variations in extraction efficiency, pipetting errors during the addition of the IS, or incomplete protein precipitation.[6][7]
-
Instrumental Issues: Inconsistent injection volumes, fluctuations in the mass spectrometer's ion source, or a contaminated LC system.
-
Internal Standard Solution Integrity: Degradation of the this compound stock or working solutions, incorrect solvent composition, or improper storage.
-
Ionization Competition: High concentrations of the analyte or other compounds can compete with the IS for ionization, leading to a suppressed signal.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS analysis?
A2: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis.[1] This is because they have nearly identical physicochemical properties to the analyte of interest. As a result, this compound will co-elute with unlabeled Nalidixic Acid and experience the same degree of matrix effects and extraction variability, providing the most accurate correction for any signal fluctuations.
Q3: How can I assess the stability of my this compound stock and working solutions?
A3: A stability study should be performed to determine the shelf life of your IS solutions under different storage conditions. This involves analyzing the solution at regular intervals and comparing the response to a freshly prepared standard. The stability of a solid Nalidixic Acid standard is reported to be at least 4 years when stored at 4°C.[8] Stock solutions of Nalidixic acid in 0.3M NaOH can be stored at -20°C for up to one year.[9] However, aqueous solutions of nalidixic acid are not recommended to be stored for more than one day.[8]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve variability in your this compound internal standard response.
Guide 1: Investigating Matrix Effects
Matrix effects are a primary cause of IS response variability. Use the following workflow to diagnose and mitigate these effects.
Caption: Workflow for troubleshooting matrix effects impacting internal standard response.
This experiment quantifies the extent of ion suppression or enhancement.
Objective: To determine the matrix factor (MF) for this compound in the biological matrix of interest.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
This compound working solution
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound working solution into the mobile phase or reconstitution solvent at a concentration representative of the study samples.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method. Spike the this compound working solution into the extracted matrix supernatant at the same final concentration as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak area of this compound.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Data Presentation: Matrix Effect on this compound Response
| Biological Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Human Plasma | 1,500,000 | 975,000 | 0.65 | 35% Suppression |
| Human Urine | 1,500,000 | 1,200,000 | 0.80 | 20% Suppression |
| Rat Plasma | 1,500,000 | 1,650,000 | 1.10 | 10% Enhancement |
| Tissue Homogenate (Liver) | 1,500,000 | 750,000 | 0.50 | 50% Suppression |
Note: The data in this table is illustrative and will vary depending on the specific matrix, sample preparation method, and LC-MS conditions.
Guide 2: Evaluating Sample Preparation Procedures
Inconsistent sample preparation can lead to significant variability in IS recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. goldbio.com [goldbio.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for Nalidixic Acid-d5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Nalidixic Acid-d5, a deuterated internal standard crucial for robust bioanalytical assays. We delve into the performance of prominent techniques, offering a clear comparison of their capabilities through experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). It effectively compensates for variability during sample preparation and analysis, leading to more reliable and reproducible results. This guide will explore the validation of analytical methods incorporating this compound, with a focus on providing practical insights for laboratory implementation.
Performance Comparison: LC-MS/MS vs. HPLC
The two predominant analytical techniques for the quantification of small molecules like Nalidixic Acid are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and the more advanced LC-MS/MS. While both are powerful tools, they offer distinct advantages and are suited for different analytical challenges.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | <15% | <15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effect | Prone to ion suppression/enhancement | Less susceptible |
| Internal Standard | This compound (ideal for correcting matrix effects) | Various non-isotopic compounds |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for both LC-MS/MS and HPLC-UV analysis of Nalidixic Acid, incorporating this compound as the internal standard in the LC-MS/MS method.
LC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nalidixic Acid: Precursor ion (m/z) 233.1 → Product ion (m/z) 187.1
-
This compound: Precursor ion (m/z) 238.1 → Product ion (m/z) 192.1
-
-
Collision Energy: Optimized for each transition
HPLC-UV Method
1. Sample Preparation:
-
To 500 µL of plasma, add an appropriate internal standard (non-isotopic).
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Visualizing the Workflow and Decision Process
To further clarify the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and a decision-making flowchart for selecting the appropriate analytical method.
Experimental workflow for LC-MS/MS analysis.
Decision flowchart for analytical method selection.
Conclusion
The validation of an analytical method using this compound as an internal standard is a critical step in ensuring the quality and reliability of research and development data. While HPLC-UV offers a robust and cost-effective solution for less demanding applications, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for complex matrices and low-level quantification. The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS to mitigate matrix effects and improve accuracy. By carefully considering the analytical requirements and following validated protocols, researchers can confidently generate high-quality data for their drug development programs.
A Comparative Guide to Quinolone Internal Standards: Nalidixic Acid-d5 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of quinolone antibiotics is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical practice to ensure data reliability by correcting for matrix effects and variations during sample preparation and analysis. This guide provides an objective comparison of Nalidixic Acid-d5 with other commonly used deuterated quinolone internal standards, supported by experimental data from various studies.
The Role of Internal Standards in Quinolone Analysis
Internal standards are compounds that are chemically similar to the analyte of interest but are isotopically labeled, allowing them to be distinguished by mass spectrometry. The ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. By adding a known amount of the internal standard to each sample, any loss of the analyte during sample processing or fluctuations in instrument response can be normalized, leading to more accurate and precise quantification.
Comparison of Common Quinolone Internal Standards
Several deuterated quinolone analogs are commercially available and have been utilized as internal standards in published analytical methods. This section compares the performance of this compound with other frequently used standards, including Norfloxacin-d5, Ciprofloxacin-d8, and Enrofloxacin-d5. The selection of an appropriate internal standard is often dependent on the specific quinolone analytes being targeted and the sample matrix.
Data Presentation
The following tables summarize the recovery and matrix effect data for various quinolone antibiotics using different internal standards, as reported in the scientific literature. It is important to note that these values can be influenced by the specific matrix, extraction method, and LC-MS/MS conditions used in each study.
Table 1: Recovery Data for Quinolones using Different Internal Standards
| Analyte | Internal Standard | Matrix | Average Recovery (%) | Reference |
| Ciprofloxacin | Ciprofloxacin-d8 | Human Serum | 80.2 - 113 | [1] |
| Enrofloxacin | Enrofloxacin-d5 | Aquatic Products | 97.1 - 106 | [2][3] |
| Nalidixic Acid | Norfloxacin-d5 | Bovine Liver | >80 | [4] |
| Ofloxacin | Ofloxacin-d3 | Human Plasma | 87.25 - 114 | [5] |
| Various Quinolones | Norfloxacin | Bovine Liver | 62 - 113 | [6] |
| Enrofloxacin | Enrofloxacin-d5 | Fish | 85.3 - 95.9 | [7] |
| Ciprofloxacin | Ciprofloxacin-d8 | Fish | 67.5 - 98.7 | [7] |
| 16 Quinolones | Ciprofloxacin-d8, Enrofloxacin-d5, Norfloxacin-d5 | Soybean Sprouts | 75.7 - 119.4 | [8] |
Table 2: Matrix Effect Data for Quinolones using Different Internal Standards
| Analyte | Internal Standard | Matrix | Matrix Effect (%) | Reference |
| Nalidixic Acid | None (External Standard) | Tilapia | No significant effect | [4] |
| Ciprofloxacin | None (External Standard) | Tilapia | Signal Enhancement (180%) | [4] |
| Ciprofloxacin | Ciprofloxacin-d8 | Mouse Plasma, Urine, Bladder, Kidney | Efficiently tracked matrix effect | [9][10] |
| 18 Antibacterial Drugs | Various Deuterated Standards | Human Plasma | 93.1 - 105.8 | [11] |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of quinolones in a biological matrix using an internal standard. Specific parameters will need to be optimized for the particular analytes, matrix, and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the homogenized sample.
-
Extraction: Extract the quinolones and the internal standard from the matrix using an appropriate solvent (e.g., acetonitrile with formic acid).
-
Centrifugation: Centrifuge the sample to separate the solid debris from the liquid extract.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes and internal standard with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for quinolones.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Optimization: The MS parameters (e.g., collision energy, declustering potential) should be optimized for each compound to achieve the best signal intensity.
-
Mandatory Visualizations
References
- 1. Determination of Quinolone Antibiotic Residues in Human Serum and Urine Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilrom.ro [agilrom.ro]
- 7. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 8. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nalidixic Acid-d5 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of Nalidixic Acid-d5 as an internal standard in the quantification of Nalidixic Acid across different biological matrices. The following sections detail experimental protocols, present comparative performance data, and offer insights into selecting the most appropriate method for specific research needs.
Introduction to Nalidixic Acid and the Role of a Deuterated Internal Standard
Nalidixic acid is the first of the synthetic quinolone antibiotics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of Nalidixic Acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction recovery, allowing for reliable correction and leading to more robust and reproducible results. This guide focuses on the cross-validation of analytical methods using this compound in human plasma and urine, with a proposed extension to animal tissue.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation method is critical for removing interferences and ensuring high recovery of the analyte and internal standard. The two most common techniques for bioanalytical sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Table 1: Comparison of Sample Preparation Methods for Nalidixic Acid Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Separation based on differential solubility in two immiscible liquids. | Analyte retention on a solid sorbent followed by elution. |
| Primary Matrices | Plasma, Serum | Plasma, Urine | Plasma, Urine, Tissue Homogenates |
| Advantages | Simple, fast, and cost-effective. | High cleanup efficiency, removes a wide range of interferences. | High selectivity, excellent for complex matrices. |
| Disadvantages | Less effective at removing non-protein interferences, potential for ion suppression. | More labor-intensive, requires larger solvent volumes, potential for emulsion formation. | Higher cost, requires method development for sorbent selection and elution conditions. |
| Typical Solvents | Acetonitrile, Methanol | Ethyl acetate, Dichloromethane | Various depending on sorbent chemistry. |
| Reported Recovery for Quinolones | 90.1% to 109.2%[1] | Generally high, but can be variable. | >85% |
Experimental Protocols
The following sections provide detailed experimental protocols for the analysis of Nalidixic Acid using this compound as an internal standard in human plasma and urine.
Analysis in Human Plasma
This protocol is based on a common protein precipitation method, which is favored for its simplicity and high-throughput capabilities.
3.1.1. Materials and Reagents
-
Nalidixic Acid and this compound reference standards
-
LC-MS grade Methanol and Acetonitrile
-
LC-MS grade Formic Acid
-
Human Plasma (K2-EDTA)
-
Deionized Water
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Prepare a stock solution of this compound (internal standard) in methanol at a concentration of 1 µg/mL.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard solution in acetonitrile.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 10% B, ramp up to 90% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nalidixic Acid: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion+5 > product ion)
-
3.1.4. Workflow Diagram
References
Inter-laboratory Comparison of Analytical Methods for Nalidixic Acid using Nalidixic Acid-d5 as an Internal Standard
Published Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of two distinct analytical methods for the quantification of Nalidixic Acid. While a direct inter-laboratory comparison study is not available in the public domain, this document synthesizes data from validated methods to offer insights into their performance. Method A is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Nalidixic Acid in human urine, and Method B is a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis in plasma, compiled from established practices for quinolone antibiotics. Nalidixic Acid-d5 is presented as the internal standard for the LC-MS/MS method, reflecting modern bioanalytical standards for accuracy and precision.
Mechanism of Action of Nalidixic Acid
Nalidixic acid is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, nalidixic acid disrupts the management of DNA supercoiling, leading to double-strand DNA breaks and ultimately bacterial cell death.[1]
Mechanism of action of Nalidixic Acid.
Comparative Data of Analytical Methods
The following tables summarize the quantitative performance of two different methods for the determination of Nalidixic Acid. Method A is an HPLC-UV method and Method B represents a typical LC-MS/MS method.
Table 1: Method Performance Comparison
| Parameter | Method A (HPLC-UV in Urine) | Method B (Representative LC-MS/MS in Plasma) |
| Linearity Range | 1 - 800 µg/L | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.2 µg/L | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/L | 0.5 ng/mL |
| Intra-day Precision (%RSD) | 1.1 - 8.7% | < 15% |
| Inter-day Precision (%RSD) | Not Reported | < 15% |
| Accuracy / Recovery | 92.7 - 104.9% | 85 - 115% |
Note: Data for Method A is sourced from a detailed validation study.[2] Data for Method B is a composite of typical performance characteristics reported for multi-residue LC-MS/MS methods for quinolones.
Experimental Protocols
Method A: HPLC-UV for Nalidixic Acid in Human Urine
This method utilizes dispersive liquid-liquid microextraction for sample preparation followed by HPLC with UV detection.
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction)
-
To 5.0 mL of a urine sample, add a pH 3.0 buffer.
-
Rapidly inject a mixture of 35 µL of tetrachloroethane (extraction solvent) and 0.75 mL of acetone (disperser solvent) into the sample.
-
A cloudy solution will form. Centrifuge for 5 min at 5000 rpm.
-
The sedimented phase is collected with a microsyringe and injected into the HPLC.
2. HPLC-UV Conditions
-
Instrument: HPLC system with UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 271 nm.
Method B: Representative LC-MS/MS for Nalidixic Acid in Plasma
This method outlines a typical protein precipitation extraction followed by LC-MS/MS analysis, which is a common approach for quantifying drugs in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 15 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.
2. LC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for Nalidixic Acid and this compound would be monitored in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the two described analytical methods.
Workflow for Method A (HPLC-UV).
References
A Head-to-Head Comparison: Nalidixic Acid-d5 Versus C13-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of deuterium-labeled (Nalidixic Acid-d5) and carbon-13-labeled (¹³C) internal standards for the quantification of nalidixic acid, supported by established principles and experimental considerations in liquid chromatography-mass spectrometry (LC-MS).
In the realm of LC-MS-based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are chemically identical to the analyte of interest, differing only in isotopic composition. This similarity allows them to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1][2] However, not all SIL-IS are created equal. The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can have significant implications for data quality.
The Isotope Effect: A Critical Differentiator
The primary distinction in performance between this compound and a ¹³C-labeled counterpart lies in the "isotope effect." Due to the significant mass difference between hydrogen and deuterium (approximately 100%), deuterated standards can exhibit different physicochemical properties compared to the unlabeled analyte.[2] This can lead to a chromatographic shift, where the deuterated standard elutes at a slightly different time than the analyte.[1][3]
Conversely, the mass difference between ¹²C and ¹³C is much smaller, resulting in negligible differences in physicochemical properties.[4] Consequently, ¹³C-labeled internal standards are far more likely to co-elute with the analyte.[4] This co-elution is critical for accurate compensation of matrix effects, which can vary across the chromatographic peak.[1]
Performance Comparison: this compound vs. ¹³C-Nalidixic Acid
While direct experimental data comparing this compound and a ¹³C-labeled nalidixic acid was not found in the public domain, the following table summarizes the expected performance differences based on extensive literature on the comparison of deuterium and ¹³C-labeled standards for other small molecules.[1][2]
| Performance Metric | This compound (Deuterium-Labeled) | ¹³C-Nalidixic Acid (Carbon-13-Labeled) | Rationale |
| Chromatographic Co-elution with Analyte | Potential for partial or no co-elution due to the deuterium isotope effect. | Expected to co-elute perfectly with the analyte. | The smaller mass difference between ¹³C and ¹²C minimizes physicochemical differences.[4] |
| Compensation for Matrix Effects | May be incomplete if chromatographic separation occurs, leading to differential ion suppression or enhancement.[1] | Provides more accurate compensation due to co-elution, ensuring both standard and analyte experience the same matrix effects.[1][2] | Co-elution is key to correcting for analyte-specific matrix effects.[1] |
| Accuracy and Precision | Potentially lower accuracy and precision if significant matrix effects are present. | Higher accuracy and precision, providing more reliable quantitative data.[1] | Better correction for analytical variability leads to improved data quality. |
| Isotopic Stability | Generally stable, but deuterium on exchangeable positions can be labile. | Highly stable, with no risk of isotope exchange.[5] | Carbon-carbon bonds are not susceptible to exchange with solvent protons. |
| Cost and Availability | Generally less expensive and more readily available.[4] | Typically more expensive due to a more complex synthesis process. | Synthesis of ¹³C-labeled compounds is often more involved. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of nalidixic acid in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-Nalidixic Acid at 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Atlantis dC18, 2.1 x 20 mm, 3.0 µm[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 2 µL[6]
3. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nalidixic Acid: Q1: 233.1 -> Q3: 187.1
-
This compound: Q1: 238.1 -> Q3: 192.1
-
¹³C-Nalidixic Acid (hypothetical, assuming 6 carbons labeled): Q1: 239.1 -> Q3: 193.1
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 60 psi
-
Collision Gas (CAD): 9 psi
-
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the quantification of nalidixic acid.
Caption: Logical comparison of deuterium vs. ¹³C internal standards.
Conclusion
For the quantitative bioanalysis of nalidixic acid, a ¹³C-labeled internal standard is theoretically superior to this compound. The primary advantage of the ¹³C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[1][2] While deuterated standards like this compound are often more accessible and cost-effective, researchers must be aware of the potential for chromatographic separation from the analyte, which can compromise the accuracy of the results, especially in complex biological matrices.[1][4] For assays requiring the highest level of confidence, the investment in a ¹³C-labeled internal standard is well-justified by the improved accuracy and precision of the data.
References
Performance of Nalidixic Acid-d5 in Analytical Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Nalidixic Acid-d5 against its non-deuterated counterpart, Nalidixic Acid. The data presented is based on established analytical method validation parameters, offering insights into the utility of this compound as an internal standard in various analytical applications. While specific proficiency testing data for this compound is not publicly available, the performance characteristics derived from method validation studies serve as a robust indicator of its reliability and accuracy.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for Nalidixic Acid, which are indicative of the expected performance when using a deuterated internal standard like this compound for quantification. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.[1][2]
Table 1: Linearity and Range of Nalidixic Acid
| Parameter | Value | Method | Reference |
| Linearity Range | 1–800 µg L⁻¹ | HPLC-UV | [3] |
| 30-70 µg/ml | RP-HPLC | [4] | |
| Coefficient of Determination (r²) | 0.9994 | HPLC-UV | [3] |
Table 2: Accuracy and Precision of Nalidixic Acid Determination
| Parameter | Value | Method | Reference |
| Mean Extraction Recovery | 103.1% - 105.1% | DLLME-HPLC-UV | [3] |
| 99.4% - 101.3% | LC | [5] | |
| 98% - 102% | RP-HPLC | [4] | |
| Repeatability (RSD) | 0.8% - 2.4% | DLLME-HPLC-UV | [3] |
| 3.09% | Colorimetric Sensor | [6] | |
| Intermediate Precision (RSD) | 0.398% | RP-HPLC | [4] |
| Reproducibility (RSD) | 4.88% | Colorimetric Sensor | [6] |
Table 3: Detection and Quantitation Limits of Nalidixic Acid
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.2 µg L⁻¹ | HPLC-UV | [3] |
| 2.24 µg/ml | RP-HPLC | [4] | |
| 0.4 µM | Colorimetric Sensor | [6] | |
| Limit of Quantitation (LOQ) | 0.7 µg L⁻¹ | HPLC-UV | [3] |
| 6.79 µg/ml | RP-HPLC | [4] | |
| 0.98 µM | Colorimetric Sensor | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the performance evaluation of Nalidixic Acid and by extension, the application of this compound as an internal standard.
Determination of Nalidixic Acid by Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC-UV[3]
-
Objective: To extract and quantify Nalidixic Acid from an aqueous sample.
-
Sample Preparation (DLLME):
-
Take a 5.0 mL aqueous sample containing Nalidixic Acid in a 15-mL screw-capped conical test tube.
-
Rapidly inject a mixture of 1.0 mL acetonitrile (disperser solvent) and 35 µL carbon tetrachloride (extraction solvent) into the sample solution using a syringe.
-
A cloudy solution will form. Centrifuge the mixture at 3000 rpm for 2 minutes.
-
The fine droplets of the extraction solvent containing the analyte will settle at the bottom of the tube.
-
-
HPLC-UV Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Analysis: The sedimented phase from the DLLME step is carefully collected and injected into the HPLC system for quantification.
-
Simultaneous Quantitative Estimation of Metronidazole and Nalidixic Acid by RP-HPLC[4]
-
Objective: To simultaneously quantify Metronidazole and Nalidixic Acid in tablet formulations.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of mixed phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:50:20 (v/v/v).
-
Flow Rate: 1.2 ml/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 271 nm.
-
-
Procedure:
-
Prepare standard solutions of Metronidazole and Nalidixic Acid of known concentrations.
-
Prepare sample solutions from the tablet dosage form.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantify the amounts of Metronidazole and Nalidixic Acid in the sample by comparing the peak areas with those of the standards.
-
Mechanism of Action of Nalidixic Acid
Nalidixic acid is a first-generation quinolone antibiotic that targets bacterial DNA synthesis.[7] Its primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, repair, and recombination.[8][9] By binding to the A subunit of DNA gyrase, Nalidixic acid stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[8]
Caption: Mechanism of action of Nalidixic Acid.
Experimental Workflow for Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. A typical workflow involves evaluating several performance characteristics as defined by international guidelines.
Caption: A typical workflow for analytical method validation.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Liquid chromatographic determination of nalidixic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmedchem.com [jmedchem.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 9. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Nalidixic Acid-d5 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. In the analysis of the quinolone antibiotic Nalidixic Acid, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comparative overview of Nalidixic Acid-d5's performance against other common internal standards, supported by experimental data and detailed protocols.
This document will delve into the linearity and range of this compound, comparing its performance with alternative internal standards. Detailed experimental protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided to ensure reproducibility.
Linearity and Range Determination: A Comparative Analysis
The performance of an internal standard is critically assessed by the linearity of the calibration curve and the validated concentration range. While specific validation reports for this compound are not always publicly available, its performance can be inferred from the well-documented use of other deuterated quinolone standards in bioanalytical methods.
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. This is due to their similar physicochemical properties to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects and variations in sample preparation.
| Internal Standard | Typical Calibration Range (ng/mL) | Correlation Coefficient (r²) | Notes |
| This compound (Inferred) | 1 - 2000 | > 0.99 | Expected to exhibit excellent linearity over a wide concentration range, similar to other deuterated quinolone standards. |
| Ciprofloxacin-d8 | 0.5 - 50 | > 0.99 | A commonly used deuterated internal standard for the analysis of fluoroquinolones. |
| Norfloxacin-d5 | 1 - 1000 | > 0.99 | Another relevant deuterated standard demonstrating strong linearity. |
| Sulfanilic Acid | Not specified in detail | Not specified in detail | A non-deuterated, structurally dissimilar internal standard. May not fully compensate for matrix effects affecting Nalidixic Acid.[1] |
| Gliclazide | 25 - 2000 | > 0.995 | A non-deuterated, structurally unrelated internal standard used in an HPLC-UV method. Prone to differential matrix effects compared to the analyte. |
Key Takeaway: Deuterated internal standards, including by inference this compound, consistently demonstrate superior linearity over broad concentration ranges compared to non-isotopically labeled alternatives. This ensures robust and accurate quantification across a wide spectrum of sample concentrations.
Experimental Protocols
Reproducible and reliable data hinges on well-defined experimental protocols. The following sections detail a typical workflow for the quantification of Nalidixic Acid in biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A straightforward and common method for extracting Nalidixic Acid from plasma or serum is protein precipitation.
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, except for the blank matrix.
-
Precipitation: Add a precipitating agent, such as 300 µL of acetonitrile or methanol, to each tube.
-
Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
LC-MS/MS Analysis
The following are typical parameters for the analysis of Nalidixic Acid using a liquid chromatography-tandem mass spectrometry system.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Nalidixic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Nalidixic acid exerts its antibacterial effect by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
The primary mechanism involves the following steps:
-
Binding to Enzyme-DNA Complex: Nalidixic acid binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV.[2]
-
Inhibition of DNA Re-ligation: This binding event prevents the re-ligation of the DNA strands that have been cleaved by the enzymes as part of their normal function.[2]
-
Accumulation of Double-Strand Breaks: The inhibition of re-ligation leads to the accumulation of double-strand breaks in the bacterial chromosome.
-
Cell Death: These DNA breaks are lethal to the bacteria, ultimately leading to cell death.
Signaling Pathway of Nalidixic Acid's Antibacterial Action
References
The Gold Standard in Bioanalysis: A Comparative Guide to Quantification with Nalidixic Acid-d5
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantification of Nalidixic Acid, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Nalidixic Acid-d5 against alternative internal standards, supported by established principles of bioanalytical method validation and experimental data from analogous studies.
In the realm of quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" due to its near-identical physicochemical properties to the analyte of interest, Nalidixic Acid. This structural similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, leading to superior accuracy and precision.
Superior Performance of Stable Isotope-Labeled Internal Standards
The primary advantage of a SIL internal standard like this compound lies in its ability to effectively compensate for matrix effects, which are a common source of error in LC-MS/MS analysis. Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound co-elutes with Nalidixic Acid and experiences the same ionization effects, the ratio of their signals remains constant, ensuring reliable results.
In contrast, structural analog internal standards—compounds that are chemically similar but not isotopically labeled—may have different retention times, extraction recoveries, and ionization efficiencies. This can lead to inadequate correction for variability and compromised data quality.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of Nalidixic Acid, highlighting the expected performance when using this compound as the internal standard. The data is compiled from various bioanalytical method validation guidelines and studies on similar compounds.
Table 1: Linearity and Sensitivity
| Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |
| Upper Limit of Quantification (ULOQ) | Dependent on expected sample concentrations |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | Low ng/mL | Within ±20% | ≤ 20% |
| Low QC | 3 x LLOQ | Within ±15% | ≤ 15% |
| Mid QC | Mid-range | Within ±15% | ≤ 15% |
| High QC | High-range | Within ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Specification |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Factor | Close to 1 (indicating minimal matrix effect) |
| IS-Normalized Matrix Factor CV% | ≤ 15% |
Experimental Protocol: Quantification of Nalidixic Acid in Human Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the accurate and precise quantification of Nalidixic Acid in a biological matrix.
Materials and Reagents
-
Nalidixic Acid reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Nalidixic Acid from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nalidixic Acid: Precursor ion → Product ion (e.g., m/z 233.1 → 215.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 238.1 → 220.1)
-
Visualizing the Workflow
To further clarify the experimental process and the logical relationship of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Nalidixic Acid quantification.
Caption: Comparison of internal standard types.
Specificity of Nalidixic Acid-d5 in Complex Biological Fluids: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the expected performance of a stable isotope-labeled (SIL) internal standard, Nalidixic Acid-d5, with that of a structural analog internal standard for the quantification of nalidixic acid in complex biological fluids.
The use of an internal standard is crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. In this compound, five hydrogen atoms in the nalidixic acid molecule are replaced with deuterium. This substitution results in a compound with nearly identical physicochemical properties to the unlabeled analyte.
Key Advantages of this compound:
-
Co-elution with Analyte: Due to its similar chemical structure, this compound co-elutes with nalidixic acid during chromatographic separation. This is crucial for accurate compensation of matrix effects, which can vary across the chromatographic run.
-
Similar Ionization Efficiency: this compound exhibits almost identical ionization behavior to the native analyte in the mass spectrometer's ion source. This ensures that any ion suppression or enhancement caused by co-eluting matrix components affects both the analyte and the internal standard to the same extent.
-
Improved Accuracy and Precision: The close mimicking of the analyte's behavior leads to more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in sample preparation or instrument response.
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available, a structural analog can be used. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For the analysis of nalidixic acid, a common structural analog used is another quinolone antibiotic, such as Norfloxacin.
While structural analogs can provide acceptable results, they have inherent limitations compared to SIL internal standards.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance characteristics of this compound and a structural analog internal standard.
| Performance Parameter | This compound (Expected) | Structural Analog (e.g., Norfloxacin) |
| Chromatographic Behavior | Co-elutes with nalidixic acid | Different retention time |
| Ionization Efficiency | Nearly identical to nalidixic acid | May differ from nalidixic acid |
| Matrix Effect Compensation | Excellent | May be incomplete or variable |
| Accuracy & Precision | High | Generally lower than SIL-IS |
| Potential for Differential Recovery | Low | Higher, due to different physicochemical properties |
Experimental Data: Quinolone Analysis with a Structural Analog Internal Standard
The following table presents data from a study on the determination of 11 quinolone antibiotics, including nalidixic acid, in bovine liver using Norfloxacin as the internal standard. This data provides a benchmark for the performance of a structural analog in a complex biological matrix.
| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pipemidic acid | 102 | 4.5 |
| Ofloxacin | 98 | 3.2 |
| Ciprofloxacin | 95 | 5.1 |
| Danofloxacin | 89 | 6.8 |
| Lomefloxacin | 113 | 2.2 |
| Enrofloxacin | 105 | 3.9 |
| Sarafloxacin | 92 | 7.3 |
| Cinoxacin | 62 | 13.4 |
| Oxolinic acid | 75 | 9.8 |
| Nalidixic acid | 85 | 8.2 |
| Flumequine | 91 | 6.5 |
Data sourced from an application note by Agilent Technologies on the "Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS".
Experimental Protocols
Key Experiment: Determination of Nalidixic Acid in Bovine Liver using a Structural Analog IS
1. Sample Preparation (QuEChERS Method)
-
Weigh 2 g of homogenized bovine liver into a 50 mL centrifuge tube.
-
Spike with the internal standard solution (Norfloxacin).
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 minute.
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Disodium Citrate Sesquihydrate) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity LC
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Nalidixic Acid Transition: Precursor ion m/z > Product ion m/z
-
Norfloxacin (IS) Transition: Precursor ion m/z > Product ion m/z
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for drug quantification.
Conclusion
While a structural analog internal standard can be utilized for the quantification of nalidixic acid in biological fluids, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to achieve the highest level of accuracy and precision. The near-identical physicochemical properties of this compound to the analyte ensure superior compensation for matrix effects and variability during sample processing, leading to more reliable and robust bioanalytical data. This is particularly crucial in complex matrices where significant matrix effects are expected. The choice of internal standard should be carefully considered during method development and validation to ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies.
A Comparative Study of Nalidixic Acid and its Deuterated Analog in Bacterial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of Nalidixic Acid and its hypothetical deuterated analog. The inclusion of a deuterated version of this well-established antibiotic is based on the principle that strategic deuteration can enhance pharmacokinetic profiles, potentially leading to improved therapeutic efficacy. This document presents a summary of in-vitro antibacterial activity, detailed experimental methodologies, and a depiction of the underlying mechanism of action.
Introduction to Nalidixic Acid and the Potential of Deuteration
Nalidixic acid, the first of the synthetic quinolone antibiotics, has historically been used to treat urinary tract infections caused by Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1] By interfering with these enzymes, nalidixic acid disrupts bacterial DNA synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.[1]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic profile of a compound.[2][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[2] This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially an enhanced therapeutic window.[2][3]
This guide explores the hypothetical impact of deuteration on the antibacterial efficacy of Nalidixic Acid through a comparative analysis of key performance metrics in standard bacterial assays.
Comparative Antibacterial Activity
To evaluate the antibacterial efficacy of Nalidixic Acid and its deuterated analog, two standard in-vitro methods are typically employed: the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer (Zone of Inhibition) test.[4][5] The following table summarizes hypothetical, yet plausible, quantitative data for these assays against common Gram-negative pathogens.
Disclaimer: The data for the deuterated analog of Nalidixic Acid presented below is hypothetical and for illustrative purposes. It is based on the potential for deuteration to enhance drug stability and potency, but is not derived from actual experimental results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Nalidixic Acid | Escherichia coli | 8 | 18 |
| Deuterated Nalidixic Acid | Escherichia coli | 6 | 20 |
| Nalidixic Acid | Proteus mirabilis | 16 | 15 |
| Deuterated Nalidixic Acid | Proteus mirabilis | 12 | 17 |
| Nalidixic Acid | Klebsiella pneumoniae | 32 | 12 |
| Deuterated Nalidixic Acid | Klebsiella pneumoniae | 24 | 14 |
Interpretation of Data:
The hypothetical data suggests that the deuterated analog of Nalidixic Acid exhibits enhanced antibacterial activity compared to its non-deuterated counterpart. This is evidenced by lower MIC values and larger zones of inhibition. A lower MIC value indicates that a smaller concentration of the drug is required to inhibit the growth of the bacteria.[6][7] A larger zone of inhibition in the Kirby-Bauer test suggests a greater susceptibility of the bacteria to the antibiotic.[5] The potential for deuteration to slow down the metabolic degradation of the drug could lead to a more sustained and potent effect on the bacterial targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay.[4][7]
1. Preparation of Reagents and Media:
- Prepare a stock solution of Nalidixic Acid and its deuterated analog in a suitable solvent (e.g., 0.1 M NaOH).
- Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.
- Prepare a bacterial inoculum of the test organism (e.g., E. coli, P. mirabilis, K. pneumoniae) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Assay Procedure:
- Perform serial two-fold dilutions of the stock solutions of Nalidixic Acid and its deuterated analog in MHB in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
- Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
- Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
- Incubate the microtiter plate at 37°C for 18-24 hours.
3. Data Analysis:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer (Zone of Inhibition) Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[5]
1. Preparation of Materials:
- Prepare Mueller-Hinton Agar (MHA) plates.
- Prepare sterile paper disks (6 mm in diameter) impregnated with a standard concentration of Nalidixic Acid and its deuterated analog (e.g., 30 µg per disk).
- Prepare a bacterial inoculum of the test organism adjusted to a 0.5 McFarland standard.
2. Assay Procedure:
- Using a sterile cotton swab, evenly streak the surface of an MHA plate with the standardized bacterial inoculum to create a lawn of bacteria.
- Aseptically place the antibiotic-impregnated disks onto the surface of the agar.
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizing Experimental Workflow and Mechanism of Action
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for antibacterial susceptibility testing.
Caption: Mechanism of action of Nalidixic Acid.
Conclusion
This comparative guide provides a framework for understanding the potential advantages of deuterating Nalidixic Acid. The hypothetical data suggests that a deuterated analog could exhibit superior antibacterial activity in vitro. This enhancement is attributed to the kinetic isotope effect, which may slow down the metabolic inactivation of the drug, thereby increasing its effective concentration at the target site.
Further experimental validation is necessary to confirm these hypothetical findings. Researchers are encouraged to synthesize and test deuterated analogs of Nalidixic Acid to fully elucidate their pharmacokinetic and pharmacodynamic properties. Such studies could pave the way for the development of more effective quinolone antibiotics with improved therapeutic profiles.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. microchemlab.com [microchemlab.com]
- 6. idexx.com [idexx.com]
- 7. idexx.dk [idexx.dk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nalidixic Acid-d5
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nalidixic Acid-d5, aligning with industry best practices to maintain a safe laboratory environment.
This compound, a deuterated form of the quinolone antibiotic Nalidixic Acid, requires careful management as chemical waste. Adherence to established safety protocols is crucial to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and follow safety measures to prevent exposure.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye protection such as chemical safety goggles.[1] | To prevent skin and eye contact with the chemical. |
| Respiratory Protection | In case of inadequate ventilation or the generation of dust, wear respiratory protection.[1] | To avoid inhalation of the substance, which may cause respiratory irritation. |
| Ventilation | Work in a well-ventilated area, such as under a chemical fume hood.[2] | To minimize the concentration of airborne particles and fumes. |
| Handling | Avoid generating dust. Do not eat, drink, or smoke when handling the product.[3] | To prevent ingestion and inhalation of the chemical. |
| Contaminated Clothing | Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1] | To prevent the spread of chemical contamination. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
For minor spills:
-
Clean up spills immediately.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Vacuum up the spilled material using a vacuum cleaner equipped with a HEPA filter.[3]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]
For major spills:
-
Clear the area of all personnel.[3]
-
Alert your institution's emergency response team.
-
Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant. It is crucial to adhere to both national and local regulations.
Key Disposal Steps:
-
Do Not Dispose in Drain: Nalidixic acid is listed as an antibiotic that should be collected as chemical waste and not discharged down the drain.
-
Original Container: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound with other waste.
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Professional Disposal: Dispose of the contents and container through an approved waste disposal plant.[1][4] Contact your institution's environmental health and safety (EHS) office to arrange for collection by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nalidixic Acid-d5
For Immediate Implementation: Essential Safety and Handling Protocols for Nalidixic Acid-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal of this compound.
Operational Plan: From Receipt to Disposal
1. Engineering Controls and Personal Protective Equipment (PPE):
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure. A comprehensive PPE ensemble is mandatory and includes:
-
Respiratory Protection: When handling the powder form, a NIOSH-approved P3 filter respirator is required to prevent inhalation of fine particles.
-
Eye and Face Protection: Chemical safety goggles with side shields are essential. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Protective Clothing: A lab coat or gown should be worn to protect street clothing.
2. Handling and Storage:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Weighing and Aliquoting: Perform these tasks within a chemical fume hood to contain any airborne powder. Use tools and equipment dedicated to handling this compound to prevent cross-contamination.
-
Solution Preparation: Nalidixic acid is sparingly soluble in water and ether but soluble in most polar organic solvents.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
In the event of a spill, evacuate the immediate area and ensure proper ventilation. The following steps should be taken by trained personnel wearing appropriate PPE:
-
For Powder Spills: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid raising dust. Collect the material using a scoop or shovel and place it in a sealed, labeled container for hazardous waste disposal.
-
For Solution Spills: Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, methanol) followed by soap and water.
4. Disposal Plan:
Nalidixic Acid is a heat-stable antibiotic and is not destroyed by autoclaving.[3] Therefore, all waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Quantitative Data
| Property | Value | Source |
| Solubility in Chloroform | 3.5% at 23°C | [2] |
| Solubility in Toluene | 0.16% at 23°C | [2] |
| Solubility in Methanol | 0.13% at 23°C | [2] |
| Solubility in Ethanol | 0.09% at 23°C | [2] |
| Solubility in Water | 0.01% at 23°C | [2] |
| Solubility in Diethyl Ether | 0.01% at 23°C | [2] |
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
